molecular formula C22H17ClN2O2S2 B12381617 SP4e

SP4e

Numéro de catalogue: B12381617
Poids moléculaire: 441.0 g/mol
Clé InChI: STLABVCVJNROMP-UNOMPAQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SP4e is a useful research compound. Its molecular formula is C22H17ClN2O2S2 and its molecular weight is 441.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H17ClN2O2S2

Poids moléculaire

441.0 g/mol

Nom IUPAC

(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H17ClN2O2S2/c1-14-6-8-15(9-7-14)13-25-21(26)19(29-22(25)27)12-16-10-11-20(28-16)24-18-5-3-2-4-17(18)23/h2-12,24H,13H2,1H3/b19-12-

Clé InChI

STLABVCVJNROMP-UNOMPAQXSA-N

SMILES isomérique

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(S3)NC4=CC=CC=C4Cl)/SC2=O

SMILES canonique

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)NC4=CC=CC=C4Cl)SC2=O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Transcription Factor SP4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Specificity Protein 4 (SP4), a transcription factor implicated in a variety of cellular processes and diseases, particularly cancer. This document details its structure, function, and involvement in key signaling pathways, along with relevant experimental data and protocols.

Core Concepts

Specificity Protein 4 (SP4) is a member of the Sp/Krüppel-like factor (KLF) family of transcription factors.[1] These proteins are characterized by a conserved DNA-binding domain composed of three C2H2-type zinc fingers that recognize and bind to GC-rich sequences in the promoter regions of target genes, thereby regulating their transcription.[1] While structurally similar to other Sp family members like Sp1 and Sp3, SP4 exhibits distinct transcriptional properties.[1]

Functionally, SP4 is a transcriptional activator, with its transactivation function primarily located in its N-terminal glutamine-rich regions.[1] It plays a crucial role in embryonic development, and its dysregulation has been linked to various pathologies, including cancer and neurological disorders.[2][3]

Chemical Structure of SP4

As a protein, SP4 does not have a simple chemical formula in the same way as a small molecule. Its structure is defined by its amino acid sequence and the three-dimensional arrangement of its domains. The human SP4 protein consists of 784 amino acids with a molecular weight of approximately 81.9 kDa.[4]

The key structural features of the SP4 protein include:

  • N-terminal Activation Domains: Two glutamine-rich domains at the N-terminus are responsible for its transcriptional activation function.[1]

  • DNA-Binding Domain: A highly conserved C-terminal domain contains three zinc finger motifs of the C2H2 type, which mediate the specific binding to GC-box elements in gene promoters.[1][4]

Below is a DOT script representation of the domain architecture of the human SP4 protein.

SP4_protein_structure cluster_SP4 SP4 Protein Activation_Domains Glutamine-Rich Activation Domains (A and B) DBD DNA-Binding Domain (3x Zinc Fingers)

Domain organization of the SP4 transcription factor.

Role in Cancer

SP4 is frequently overexpressed in a wide range of human cancers and its elevated expression often correlates with poor patient prognosis.[2][5] It is considered a non-oncogene addiction (NOA) gene, meaning that cancer cells can become dependent on its function for their growth and survival.[2]

Quantitative Data on SP4 Expression in Cancer

The following tables summarize quantitative data on SP4 expression in various cancer types.

Cancer TypeSP4 Expression StatusAssociation with PrognosisReference
Esophageal Squamous Cell Carcinoma (ESCC)Upregulated in tumor tissues and cell linesHigh expression negatively associated with disease-specific survival and progression-free interval[5]
Pancreatic CancerHighly expressed in tumor tissueNegative prognostic factor[2]
Breast CancerHighly expressed in tumor tissueNegative prognostic factor[2]
Colon CancerHighly expressed in tumor tissueNegative prognostic factor[2]
Kidney CancerHighly expressed in tumor tissueNegative prognostic factor[2]
Lung CancerHighly expressed in tumor tissueNegative prognostic factor[2]
Cell LineCancer TypeEffect of SP4 KnockdownReference
Panc1PancreaticDecreased cell proliferation, survival, and migration/invasion[2]
L3.6pLPancreaticDecreased tumor growth in xenograft models[2]
SKBR3BreastDecreased cell proliferation, survival, and migration/invasion[2]
MDA-MB-231BreastDecreased cell proliferation, survival, and migration/invasion[2]
SW480ColonDecreased cell proliferation, survival, and migration/invasion[2]
786-OKidneyDecreased cell proliferation, survival, and migration/invasion[2]

Signaling Pathways Involving SP4

SP4 is a key downstream effector in several signaling pathways that are critical for both normal development and carcinogenesis.

1. Wnt/β-catenin Signaling Pathway

In certain cancers, such as esophageal squamous cell carcinoma, SP4 can activate the Wnt/β-catenin signaling pathway.[5] SP4 achieves this by binding to the promoter of and activating the transcription of Plant Homeodomain Finger 14 (PHF14). PHF14, in turn, promotes the activation of the Wnt/β-catenin pathway, leading to increased cell proliferation and survival.[5]

Wnt_SP4_Pathway cluster_wnt Wnt/β-catenin Signaling cluster_sp4_regulation SP4-mediated Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor LRP->Dsh GSK3B GSK-3β Dsh->GSK3B inhibits beta_catenin β-catenin GSK3B->beta_catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription SP4 SP4 PHF14 PHF14 SP4->PHF14 activates transcription PHF14->beta_catenin promotes activation

SP4 activates the Wnt/β-catenin pathway via PHF14.

2. NMDA Receptor Signaling Pathway

In the nervous system, the activity of SP4 is modulated by NMDA receptor signaling.[3] Depolarization of neurons leads to the activation of NMDA receptors, which in turn activates protein phosphatases 1 and 2A (PP1/PP2A). These phosphatases dephosphorylate SP4 at serine 770, which is a crucial step in regulating its function in neuronal development, such as the patterning of dendrites.[3]

NMDA_SP4_Pathway cluster_nmda NMDA Receptor Signaling Depolarization Membrane Depolarization NMDA_Receptor NMDA Receptor Depolarization->NMDA_Receptor activates Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx PP1_PP2A PP1/PP2A Ca_influx->PP1_PP2A activates SP4_P Phosphorylated SP4 (pS770) PP1_PP2A->SP4_P dephosphorylates SP4 Dephosphorylated SP4 SP4_P->SP4 Neuronal_Development Regulation of Neuronal Development SP4->Neuronal_Development regulates

NMDA receptor signaling regulates SP4 phosphorylation.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SP4

This protocol is designed to identify the genome-wide binding sites of the SP4 transcription factor.

I. Cell Culture and Cross-linking

  • Culture cells of interest (e.g., ESCC cell line TE-1) to 80-90% confluency.

  • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS.

  • Scrape cells and collect by centrifugation. The cell pellet can be stored at -80°C.

II. Chromatin Preparation and Sonication

  • Resuspend the cell pellet in lysis buffer and incubate on ice.

  • Dounce homogenize to release nuclei.

  • Pellet nuclei and resuspend in sonication buffer.

  • Sonicate the chromatin to shear DNA to an average size of 200-500 bp. Optimization of sonication conditions is critical.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

III. Immunoprecipitation

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin with an anti-SP4 antibody overnight at 4°C with rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

IV. Elution, Reverse Cross-linking, and DNA Purification

  • Elute the chromatin from the beads.

  • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

V. Library Preparation and Sequencing

  • Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina).

  • Perform high-throughput sequencing.

VI. Data Analysis

  • Align sequenced reads to the reference genome.

  • Use a peak-calling algorithm (e.g., MACS2) to identify regions of SP4 binding enrichment compared to the IgG control.

  • Perform downstream analysis such as motif discovery and gene ontology analysis of SP4 target genes.

ChIP_seq_Workflow start Cell Culture crosslinking Formaldehyde Cross-linking start->crosslinking lysis Cell Lysis & Nuclei Isolation crosslinking->lysis sonication Chromatin Sonication lysis->sonication ip Immunoprecipitation with anti-SP4 Ab sonication->ip wash Wash Beads ip->wash elution Elution & Reverse Cross-linking wash->elution purification DNA Purification elution->purification library_prep Library Preparation purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling) sequencing->analysis end SP4 Binding Sites analysis->end

Workflow for SP4 Chromatin Immunoprecipitation (ChIP-seq).

Conclusion

The transcription factor SP4 is a critical regulator of gene expression with significant implications for both normal physiological processes and the pathogenesis of diseases such as cancer. Its role as a transcriptional activator and its involvement in key signaling pathways like Wnt/β-catenin and NMDA receptor signaling highlight its potential as a therapeutic target. The provided data and protocols offer a foundation for further research into the complex biology of SP4 and its applications in drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of the SP4 Transcription Factor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SP4e" did not yield specific results for a molecule with this designation. This guide will focus on the widely studied Specificity Protein 4 (SP4) transcription factor , a critical regulator of gene expression in various biological processes, including neuronal development and cancer.

Introduction to SP4 Transcription Factor

Specificity Protein 4 (SP4) is a member of the Sp/Krüppel-like factor (KLF) family of transcription factors.[1] These proteins are characterized by a highly conserved DNA-binding domain composed of three C2H2-type zinc fingers, which recognize and bind to GC-rich sequences in the promoters of target genes. SP4 plays a crucial role in the development and function of the nervous system and has been implicated in various pathological conditions, including cancer and neurological disorders.[2][3][4]

Synthesis of SP4

As a protein, SP4 is synthesized endogenously through the cellular processes of transcription and translation. For research purposes, recombinant SP4 protein can be produced in various expression systems.

Biological Synthesis

The synthesis of SP4 is a tightly regulated process involving the transcription of the SP4 gene into messenger RNA (mRNA) and the subsequent translation of the mRNA into the SP4 protein. The expression of SP4 is particularly enriched in neuronal cells.[5]

Recombinant Protein Production

For in vitro studies, such as DNA-binding assays and interaction studies, recombinant SP4 protein can be expressed and purified.

Experimental Protocol: Expression and Purification of Recombinant SP4

  • Cloning: The full-length cDNA of human SP4 is subcloned into an appropriate expression vector, such as pGEX or pET, containing a tag (e.g., GST or His) for purification.

  • Transformation: The expression vector is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain).

  • Expression: The bacterial culture is grown to an optimal density (OD600 ≈ 0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., IPTG). The culture is then incubated for several hours at a suitable temperature (e.g., 16-37°C) to allow for protein expression.

  • Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed using methods such as sonication or high-pressure homogenization.

  • Purification: The lysate is cleared by centrifugation, and the supernatant containing the recombinant SP4 protein is purified using affinity chromatography corresponding to the tag (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

  • Elution and Dialysis: The purified protein is eluted from the column and dialyzed against a storage buffer to remove the eluting agent and to ensure protein stability.

  • Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

Characterization of SP4

The characterization of SP4 involves a variety of techniques to determine its physical properties, expression patterns, DNA-binding activity, and post-translational modifications.

Physicochemical Properties
PropertyValueReference
Molecular Weight (human) ~83 kDa (predicted)[4]
Amino Acid Residues (human) 784[4]
Isoelectric Point (pI) ~8.5 (predicted)N/A
Subcellular Localization Nucleus[2]
Expression Analysis

Experimental Protocol: Western Blotting for SP4 Detection

  • Protein Extraction: Total protein is extracted from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The protein concentration is determined using a standard protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for SP4 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DNA-Binding Activity

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

  • Probe Labeling: A double-stranded DNA oligonucleotide containing the SP4 binding site (GC-box) is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: The labeled probe is incubated with purified recombinant SP4 protein or nuclear extracts containing SP4 in a binding buffer.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates protein-DNA binding.

Post-Translational Modifications

SP4 activity is regulated by post-translational modifications, such as phosphorylation.[3]

Experimental Protocol: In Vitro Phosphorylation Assay

  • Kinase Reaction: Purified recombinant SP4 is incubated with a specific kinase (e.g., PKA, PKC) in a kinase buffer containing [γ-³²P]ATP.

  • SDS-PAGE: The reaction mixture is resolved by SDS-PAGE.

  • Autoradiography: The gel is dried and exposed to X-ray film to visualize the phosphorylated SP4.

Signaling Pathways Involving SP4

SP4 is a key downstream effector in several signaling pathways that regulate cell proliferation, differentiation, and survival.

Wnt/β-catenin Signaling Pathway

In esophageal squamous cell carcinoma (ESCC), SP4 has been shown to be a critical component of the Wnt/β-catenin signaling pathway.[1] SP4 acts as a transcriptional activator of PHF14, which in turn promotes the activation of the Wnt/β-catenin pathway, leading to tumor progression.[1]

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF SP4 SP4 TCF_LEF->SP4 Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes PHF14 PHF14 SP4->PHF14 PHF14->beta_catenin Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Wnt/β-catenin signaling pathway involving SP4.

NMDA Receptor Signaling Pathway

In neurons, the activity of SP4 is regulated by NMDA receptor signaling.[3] Activation of NMDA receptors leads to the dephosphorylation of SP4 at Serine 770, a process mediated by protein phosphatases 1/2A (PP1/PP2A).[3] This dephosphorylation event is important for the proper development of neuronal dendrites.[3]

NMDA_Signaling NMDA NMDA NMDAR NMDA Receptor NMDA->NMDAR Ca2_plus Ca²⁺ NMDAR->Ca2_plus PP1_PP2A PP1/PP2A Ca2_plus->PP1_PP2A SP4_P SP4-P (Ser770) PP1_PP2A->SP4_P SP4 SP4 SP4_P->SP4 Dendrite_Maturation Dendrite Maturation SP4->Dendrite_Maturation

Caption: NMDA receptor signaling pathway regulating SP4 activity.

Conclusion

The SP4 transcription factor is a multifaceted protein with significant roles in both normal physiology and disease. Its synthesis, characterization, and the elucidation of its signaling pathways are crucial for understanding its biological functions and for the development of therapeutic strategies targeting SP4-related pathologies. Future research should focus on identifying novel SP4 target genes and exploring the potential of SP4 as a biomarker and drug target.

References

In-depth Technical Guide on the Photophysical Properties of SP4e

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment: A thorough search for a molecule designated as "SP4e" has not yielded specific results. It is possible that "this compound" is a typographical error, an internal compound name, or a less common nomenclature.

However, extensive information is available for two distinct photoactive molecules referred to as "SP4 ". To provide the most accurate and relevant technical guide, clarification is required to identify which of these molecules is of interest. The potential candidates are:

  • SP4 (Diradicaloid): A near-infrared (NIR) absorbing diradicaloid with applications in photothermal therapy.[1]

  • SP4 (Spiropyran): A photochromic compound belonging to the spiropyran family, known for its ability to switch between two isomeric forms upon light irradiation.[2]

Additionally, searches returned information on Sp4 , a transcription factor protein, which is unlikely to be the subject of a photophysical properties guide.[3][4][5]

To proceed with generating a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, please clarify which "SP4" molecule is the intended subject of this request. Providing a full chemical name, CAS number, or a reference publication would be ideal.

Upon receiving this clarification, a comprehensive guide will be developed to meet the specified core requirements.

References

In-depth Technical Guide: Solubility and Stability of SP-4-e

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of the core compound SP-4-e. The information presented is intended for researchers, scientists, and drug development professionals. Due to the limited publicly available information on a compound specifically designated as "SP-4-e," this guide focuses on the principles and methodologies relevant to the characterization of novel compounds in a drug discovery and development context. The provided experimental protocols and data tables are illustrative templates that can be adapted for the analysis of SP-4-e once the compound's structure and basic properties are determined.

It is important to note that initial searches for "SP-4-e" did not yield specific data for a chemical entity with this identifier. The predominant search results refer to "SP4," a proteomics sample preparation method, which is distinct from a specific chemical compound. Other results were unrelated to chemical or pharmaceutical sciences. This suggests that "SP-4-e" may be an internal project code, a novel or recently synthesized molecule with limited public documentation, or a potential typographical error. Researchers should verify the compound's identity and consult internal documentation for any existing data.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. Comprehensive characterization of a compound's solubility in various media is a fundamental step in preclinical development.

Aqueous Solubility

Aqueous solubility is a key parameter influencing a drug's absorption from the gastrointestinal tract. It is typically assessed at different pH values to mimic the physiological conditions of the stomach and intestines.

Table 1: Aqueous Solubility of a Hypothetical Compound (Template)

pHTemperature (°C)Solubility (µg/mL)Method
2.025DataHPLC-UV
4.525DataHPLC-UV
6.825DataHPLC-UV
7.425DataHPLC-UV
2.037DataHPLC-UV
4.537DataHPLC-UV
6.837DataHPLC-UV
7.437DataHPLC-UV
Solubility in Organic Solvents and Co-solvent Systems

Solubility in organic solvents is important for formulation development, particularly for parenteral and topical dosage forms. Co-solvent systems are often employed to enhance the solubility of poorly water-soluble compounds.

Table 2: Solubility in Organic Solvents and Co-solvents (Template)

Solvent/Co-solvent SystemRatio (v/v)Temperature (°C)Solubility (mg/mL)
EthanolN/A25Data
Propylene GlycolN/A25Data
PEG 400N/A25Data
DMSON/A25Data
Ethanol:Water50:5025Data
PEG 400:Water40:6025Data

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation products, and ensuring patient safety. Stability studies are conducted under various stress conditions to predict the compound's behavior during storage and administration.

Solid-State Stability

Solid-state stability studies evaluate the impact of temperature, humidity, and light on the drug substance.

Table 3: Solid-State Stability of a Hypothetical Compound (Template)

ConditionDurationAssay (%)Total Degradants (%)Appearance
40°C / 75% RH1 monthDataDataData
40°C / 75% RH3 monthsDataDataData
60°C2 weeksDataDataData
Photostability (ICH Q1B)DataDataDataData
Solution-State Stability

Solution-state stability is critical for liquid formulations and for understanding the compound's behavior in biological fluids.

Table 4: Solution-State Stability of a Hypothetical Compound (Template)

Solvent SystempHTemperature (°C)DurationAssay (%)
Aqueous Buffer2.02524 hoursData
Aqueous Buffer7.42524 hoursData
Aqueous Buffer7.43724 hoursData
50% Human Plasma7.4374 hoursData

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable solubility and stability data.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) using appropriate buffer systems (e.g., HCl, acetate, phosphate).

  • Sample Preparation: Add an excess amount of SP-4-e to a known volume of each buffer in a glass vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute with an appropriate solvent, and analyze the concentration of SP-4-e using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol for Solid-State Stability Testing
  • Sample Preparation: Place a known amount of SP-4-e in clear and amber glass vials.

  • Storage: Store the vials in controlled environment chambers at the specified conditions (e.g., 40°C/75% RH, 60°C). For photostability, expose the samples in the clear vials to light conditions as per ICH Q1B guidelines, while the amber vials serve as dark controls.

  • Time Points: At specified time points (e.g., 2 weeks, 1 month, 3 months), remove the vials from the chambers.

  • Analysis: Dissolve the samples in a suitable solvent and analyze for purity and degradation products using a stability-indicating HPLC method. Note any changes in physical appearance.

Visualizations

Diagrams are powerful tools for representing complex workflows and relationships. The following are examples of how Graphviz can be used to visualize experimental processes.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh SP-4-e B Add Buffer A->B C Shake at 25°C for 24h B->C D Centrifuge C->D E Collect Supernatant D->E F HPLC-UV Analysis E->F

Caption: Workflow for Aqueous Solubility Determination.

stability_logic cluster_conditions Stress Conditions cluster_outputs Stability Assessment A SP-4-e Drug Substance B 40°C / 75% RH A->B C 60°C A->C D Photostability (ICH Q1B) A->D E Assay (%) B->E F Degradant Profile B->F G Physical Appearance B->G C->E C->F C->G D->E D->F D->G

An In-depth Technical Guide to the Safety and Toxicity of SP4e

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP4e is a novel synthetic compound identified as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). It belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing effects. Preclinical investigations into this compound have primarily focused on its therapeutic potential as an anti-diabetic agent. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from published preclinical studies. The information is intended to assist researchers and drug development professionals in evaluating the compound's safety profile.

Core Safety and Toxicity Data

The safety and toxicity of this compound have been evaluated in preliminary in vitro and in vivo models. While comprehensive toxicology studies are not yet publicly available, existing data suggest a favorable safety profile. The following tables summarize the key findings from these initial studies.

Table 1: In Vivo Safety and Efficacy Data
SpeciesModelKey FindingsReference
Swiss Albino MiceNot specifiedExhibited significant hypoglycemic effects, comparable to the reference drug pioglitazone. Demonstrated favorable effects on the lipid profile.[1][2][3]
ZebrafishNot specifiedShowed significant reductions in blood glucose levels and lipid peroxidation. Increased glutathione levels and catalase activity were observed.[2][4]
Table 2: In Vitro Safety Data
Cell LineAssayKey FindingsReference
Vero (non-cancerous)Viability AssayIndicated a high safety profile.[1]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not extensively published. However, based on the available literature, the following methodologies were likely employed.

In Vivo Studies in Swiss Albino Mice
  • Objective: To assess the hypoglycemic and lipid-lowering effects of this compound.

  • Animal Model: Swiss albino mice.

  • Procedure (Hypothetical):

    • Animals are divided into control, vehicle, reference drug (e.g., pioglitazone), and this compound treatment groups.

    • This compound is administered orally or via intraperitoneal injection at various dose levels.

    • Blood glucose levels are monitored at regular intervals using a glucometer.

    • At the end of the study period, blood samples are collected for lipid profile analysis (total cholesterol, triglycerides, LDL, HDL).

    • Data are statistically analyzed to compare the effects of this compound with the control and reference groups.

Zebrafish Model Studies
  • Objective: To evaluate the effects of this compound on glucose levels and oxidative stress markers.

  • Animal Model: Zebrafish embryos/larvae.

  • Procedure (Hypothetical):

    • Zebrafish embryos are exposed to varying concentrations of this compound.

    • Glucose levels in the larvae are measured using a glucose assay kit.

    • Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels.

    • The activity of antioxidant enzymes such as glutathione (GSH) and catalase is determined using appropriate biochemical assays.

    • Data are analyzed to determine the dose-dependent effects of this compound.

In Vitro Viability Assay
  • Objective: To assess the cytotoxicity of this compound on a non-cancerous cell line.

  • Cell Line: Vero cells.

  • Procedure (Hypothetical):

    • Vero cells are cultured in a suitable medium.

    • Cells are treated with a range of concentrations of this compound.

    • Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The IC50 (half-maximal inhibitory concentration) is calculated to quantify the cytotoxicity.

Signaling Pathways and Experimental Workflows

PPAR-γ Signaling Pathway

This compound exerts its therapeutic effects by activating the PPAR-γ signaling pathway. Upon binding to PPAR-γ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway plays a crucial role in the regulation of glucose and lipid metabolism.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive Inactive PPAR-γ This compound->PPARg_inactive Enters Cell & Binds PPARg_active Active PPAR-γ-SP4e Complex PPARg_inactive->PPARg_active Activation RXR RXR PPARg_active->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (Glucose & Lipid Metabolism) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation MetabolicEffects Improved Insulin Sensitivity & Lipid Profile Proteins->MetabolicEffects Leads to in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase AnimalSelection Animal Selection (e.g., Mice, Rats) Acclimatization Acclimatization AnimalSelection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization DoseAdmin Dose Administration (e.g., Oral, IV) Randomization->DoseAdmin ClinicalObs Clinical Observations (Daily) DoseAdmin->ClinicalObs BodyWeight Body Weight Measurement (Weekly) DoseAdmin->BodyWeight FoodWater Food & Water Intake (Weekly) DoseAdmin->FoodWater Necropsy Necropsy ClinicalObs->Necropsy BodyWeight->Necropsy FoodWater->Necropsy Histopathology Histopathology Necropsy->Histopathology ClinicalPathology Clinical Pathology (Blood, Urine) Necropsy->ClinicalPathology DataAnalysis Data Analysis & Reporting Histopathology->DataAnalysis ClinicalPathology->DataAnalysis

References

A Comprehensive Technical Review of SP4 in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The term "SP4e" does not correspond to a recognized entity in the current scientific literature. It is likely a typographical variation of "Sp4," a critical transcription factor, "SPA4," a therapeutic peptide, or "SP4," a proteomics sample preparation method. This technical guide provides a detailed review of all three, enabling researchers to access the information most relevant to their work.

Section 1: Sp4 Transcription Factor

The Specificity protein 4 (Sp4) is a member of the Sp/Krüppel-like factor (KLF) family of transcription factors. These proteins bind to GC-rich promoter regions and play a crucial role in gene transcription. Emerging research has highlighted the significant role of Sp4 in both normal physiological processes and the pathogenesis of various diseases, particularly cancer.

Core Concepts and Signaling Pathways

Sp4 is implicated in several critical signaling pathways that govern cell proliferation, survival, and differentiation. Its overexpression has been linked to a negative prognosis in several cancers.

Wnt/β-Catenin Signaling Pathway in Esophageal Squamous Cell Carcinoma (ESCC):

Research has demonstrated that Sp4 facilitates the progression of ESCC by activating the Wnt/β-catenin signaling pathway.[1] Sp4 acts as a transcriptional upstream regulator of Plant Homeodomain Finger Protein 14 (PHF14). By binding to the PHF14 promoter region, Sp4 promotes its transcription. Elevated levels of PHF14, in turn, activate the Wnt/β-catenin pathway, leading to increased cell proliferation and inhibition of apoptosis.[1] Knockdown of Sp4 has been shown to inhibit this pathway, thereby suppressing tumor growth.[1]

Caption: Sp4-mediated activation of the Wnt/β-catenin signaling pathway in ESCC.

NMDA Receptor Signaling Pathway:

In the nervous system, the activity of Sp4 is regulated by NMDA receptor signaling.[2] Membrane depolarization leads to the activation of NMDA receptors, which in turn activates protein phosphatase 1/2A (PP1/PP2A). This phosphatase dephosphorylates Sp4 at serine 770.[2] The phosphorylation state of Sp4 at this site is crucial for its function, as a phospho-mimetic substitution impairs the maturation of dendrites in cerebellar granule neurons.[2] This pathway highlights a mechanism for the signal-dependent regulation of Sp4 activity in neuronal development.[2]

SP4_NMDA_Pathway Membrane_Depolarization Membrane Depolarization NMDA_Receptor NMDA Receptor Membrane_Depolarization->NMDA_Receptor Activates Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx PP1_PP2A PP1/PP2A Ca_influx->PP1_PP2A Activates Sp4_P Sp4-S770(P) PP1_PP2A->Sp4_P Dephosphorylates Sp4 Sp4 Sp4_P->Sp4 Dendrite_Maturation Dendrite Maturation Sp4_P->Dendrite_Maturation Impairs Sp4->Dendrite_Maturation Regulates

Caption: Regulation of Sp4 phosphorylation by NMDA receptor signaling.

Sp4 as a Non-Oncogene Addiction (NOA) Gene in Cancer

Sp1, Sp3, and Sp4 are considered non-oncogene addiction (NOA) genes in cancer cells.[3] This means that cancer cells are highly dependent on the expression of these transcription factors for their growth, survival, and migratory/invasive properties, even though they are not classical oncogenes.[3] Studies have shown that Sp1, Sp3, and Sp4 are highly expressed in various tumor tissues compared to non-tumor tissues.[3]

Quantitative Data Summary

The following table summarizes the findings from knockdown studies of Sp transcription factors in Panc1 pancreatic cancer cells, demonstrating their role in regulating gene expression associated with key cancer-related functions.

Gene FunctionPredicted Activation/Inhibition (z-score)p-valueReference
Sp1 Knockdown [3]
Cell Viability-4.8431.25E-26[3]
Apoptosis2.1381.11E-05[3]
Cell Movement-3.6331.11E-11[3]
Sp3 Knockdown [3]
Cell Viability-4.8581.45E-32[3]
Apoptosis2.8991.05E-09[3]
Cell Movement-4.4391.05E-18[3]
Sp4 Knockdown [3]
Cell Viability-4.7551.51E-29[3]
Apoptosis2.3881.69E-06[3]
Cell Movement-4.3311.28E-17[3]

Table 1: Predicted effects of Sp1, Sp3, and Sp4 knockdown on cancer-related functions in Panc1 cells. A negative z-score indicates predicted inhibition, while a positive z-score indicates predicted activation.

Experimental Protocols

RNA Interference (RNAi) for Sp4 Knockdown:

  • Cell Lines: Breast, kidney, pancreatic, lung, and colon cancer cell lines.[3]

  • Reagents: siRNA targeting Sp4.

  • Procedure:

    • Cells are seeded in appropriate culture plates and allowed to attach.

    • siRNA targeting Sp4 is transfected into the cells using a suitable transfection reagent.

    • A non-targeting siRNA is used as a negative control.

    • After a specified incubation period (e.g., 48-72 hours), cells are harvested.

    • Knockdown efficiency is confirmed by Western blot and/or qRT-PCR.

    • Functional assays (e.g., cell proliferation, apoptosis, migration/invasion assays) are performed.[3]

Western Blot Analysis for Protein Expression:

  • Objective: To determine the expression levels of Sp4, PHF14, and components of the Wnt/β-catenin pathway.[1]

  • Procedure:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with primary antibodies against Sp4, PHF14, β-catenin, etc., overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The signal is detected using an enhanced chemiluminescence (ECL) kit.

Section 2: SPA4 Peptide

The SPA4 peptide is a synthetic peptide derived from the surfactant protein-A (SP-A). It has been identified as a Toll-like receptor 4 (TLR4) interacting peptide with anti-inflammatory properties.[4][5][6]

Core Concepts and Signaling Pathways

SPA4 peptide exerts its anti-inflammatory effects by modulating the TLR4 signaling pathway. TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response.

Mechanism of Action:

The SPA4 peptide binds to the activated TLR4 complex, but not directly to LPS.[4][5] This interaction suppresses the downstream inflammatory cascade, inhibiting the production of pro-inflammatory cytokines like IL-1β and TNF-α.[4][6] Specifically, it has been shown to inhibit mRNA and cellular protein levels of pro-interleukin-1β, caspase activity, and the release of interleukin-1β.[5] Importantly, this action does not interfere with the TLR4-induced uptake and clearance of pathogens.[4][5]

SPA4_TLR4_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds and Activates MyD88 MyD88 TLR4_MD2->MyD88 NLRP3_Inflammasome NLRP3 Inflammasome TLR4_MD2->NLRP3_Inflammasome Activates SPA4 SPA4 Peptide SPA4->TLR4_MD2 Binds and Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Activates Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, TNF-α) NF_kB->Inflammatory_Cytokines Induces Transcription Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleaves IL1b IL-1β pro_IL1b->IL1b SP4_Proteomics_Workflow start Protein Lysate add_beads Add Glass Beads and Acetonitrile (ACN) start->add_beads precipitate Protein Precipitation onto Beads add_beads->precipitate centrifuge Centrifuge to Pellet Bead-Protein Complex precipitate->centrifuge wash Wash with Ethanol centrifuge->wash digest On-Bead Digestion (e.g., Trypsin/Lys-C) wash->digest elute Elute Peptides digest->elute ms_analysis Mass Spectrometry Analysis elute->ms_analysis

References

Methodological & Application

Application Notes and Protocols for the Fluorescent Probe SSP4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfane sulfurs, including persulfides (RSSH), polysulfides (RSSnH), and hydrogen polysulfides (H2Sn), are increasingly recognized as critical signaling molecules in a wide range of physiological and pathological processes. These reactive sulfur species (RSS) play pivotal roles in redox signaling, antioxidant defense, and the regulation of protein function through S-persulfidation. To elucidate the complex biology of sulfane sulfurs, specific and sensitive detection methods are essential. SSP4 (Sulfane Sulfur Probe 4) is a highly selective fluorescent probe designed for the detection of sulfane sulfurs in biological systems. Initially non-fluorescent, SSP4 undergoes a reaction with sulfane sulfurs to release fluorescein, a highly fluorescent molecule, providing a robust "turn-on" signal.[1][2][3][4] This document provides detailed application notes and protocols for the use of SSP4 in various experimental settings.

Photophysical and Chemical Properties

The selection of a fluorescent probe is dictated by its photophysical and chemical characteristics. SSP4 is valued for its high sensitivity and selectivity for sulfane sulfurs over other biologically relevant thiols and reactive species.[5][6][7]

Table 1: Photophysical Properties of SSP4

PropertyValueReference
Excitation Maximum (λex)~482 nm[2][8]
Emission Maximum (λem)~515 nm[2][6][8]
AppearanceWhite solid[8]
Common SolventsDMSO[2][3]

Table 2: Chemical Information for SSP4

PropertyValueReference
Chemical Name3',6'-Di(O-thiosalicyl)fluorescein[1]
Molecular FormulaC34H20O7S2[1]
Molecular Weight604.65 g/mol [1]
CAS Number1810731-98-6[1][5][9]

Mechanism of Action

SSP4 is designed with two thiosalicylate ester groups linked to a fluorescein scaffold. In its native state, the fluorescein is in a non-fluorescent, spirocyclic form. Upon reaction with sulfane sulfurs, the thiosalicylate esters are cleaved, leading to the release of the fluorescein molecule, which then isomerizes to its highly fluorescent, open quinoid form. This reaction is highly specific for sulfane sulfurs.[8]

SSP4_Mechanism SSP4 SSP4 (Non-fluorescent) Intermediate Reaction Intermediate SSP4->Intermediate Reaction SulfaneSulfur Sulfane Sulfur (RSSH, H2Sn) SulfaneSulfur->Intermediate Fluorescein Fluorescein (Highly Fluorescent) Intermediate->Fluorescein Release Byproduct Byproduct Intermediate->Byproduct

Caption: Reaction mechanism of SSP4 with sulfane sulfurs.

Experimental Protocols

Protocol 1: In Vitro Detection of Sulfane Sulfurs

This protocol describes the general procedure for detecting sulfane sulfurs in a cell-free system.

Materials:

  • SSP4 stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sulfane sulfur donor (e.g., Na2S2, Na2S3)

  • Black microplate suitable for fluorescence measurements

  • Fluorophotometer

Procedure:

  • Prepare a working solution of the sulfane sulfur donor in PBS.

  • In a microplate well, add the sulfane sulfur solution.

  • Add the SSP4 stock solution to a final concentration of 5-10 µM.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorophotometer with excitation at ~482 nm and emission at ~515 nm.

Protocol 2: Detection of Intracellular Sulfane Sulfurs in Living Cells

This protocol outlines the steps for staining and imaging sulfane sulfurs in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, COS-7, HEK293T)

  • Cell culture medium (serum-free for staining)

  • SSP4 stock solution (10 mM in DMSO)

  • Cetyltrimethylammonium bromide (CTAB) solution (optional, to enhance probe uptake)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on a glass-bottom dish or coverslips and culture until they reach the desired confluency.

  • Remove the culture medium and wash the cells once with serum-free medium.

  • Prepare the SSP4 working solution (typically 1-5 µM) in serum-free medium. The addition of a surfactant like CTAB (at a final concentration of around 150 µM) can facilitate probe entry into cells.

  • Incubate the cells with the SSP4 working solution for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh PBS or imaging buffer to the cells.

  • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., FITC channel).

Cell_Staining_Workflow Start Start: Cultured Cells Wash1 Wash with Serum-Free Medium Start->Wash1 PrepareStain Prepare SSP4 Working Solution Wash1->PrepareStain Incubate Incubate Cells with SSP4 Solution (15-30 min, 37°C) PrepareStain->Incubate Wash2 Wash with PBS (2x) Incubate->Wash2 Image Fluorescence Microscopy Wash2->Image End End: Analyze Images Image->End

Caption: Experimental workflow for intracellular sulfane sulfur detection.

Protocol 3: Detection of Protein S-Persulfidation

This protocol provides a method to detect sulfane sulfur modifications on proteins.

Materials:

  • Purified protein of interest (e.g., BSA, GAPDH)

  • Persulfidating agent (e.g., Na2S2)

  • SSP4 stock solution (10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Fluorophotometer or gel electrophoresis equipment

Procedure:

  • Prepare a solution of the purified protein in the reaction buffer.

  • Treat the protein with a persulfidating agent for a specified time to induce S-persulfidation. A control sample without the persulfidating agent should be prepared in parallel.

  • Remove the excess persulfidating agent by dialysis or using a desalting column.

  • Add SSP4 to the protein solutions to a final concentration of 5-10 µM.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a fluorophotometer. An increase in fluorescence in the treated sample compared to the control indicates protein S-persulfidation.

  • Alternatively, the samples can be run on a non-reducing SDS-PAGE gel, and the fluorescence can be visualized using a gel imager.

Applications in Drug Development

While not a direct high-throughput screening tool, SSP4 is a valuable probe in drug development for several reasons:

  • Target Validation: SSP4 can be used to investigate the role of sulfane sulfurs in disease models. By measuring changes in sulfane sulfur levels in response to genetic or pharmacological perturbations, researchers can validate enzymes in the sulfur metabolism pathway as potential drug targets.

  • Compound Characterization: For compounds designed to modulate the activity of sulfur-metabolizing enzymes, SSP4 can be used to assess their on-target effects in cellular assays by measuring the resulting changes in sulfane sulfur pools.

  • Elucidating Mechanism of Action: If a drug candidate is found to have an unexpected effect on cellular redox state, SSP4 can help determine if this is mediated through alterations in sulfane sulfur signaling.

  • Preclinical Studies: In preclinical animal models of diseases where sulfane sulfurs are implicated (e.g., cancer, neurodegenerative diseases), SSP4 can be used on tissue samples to assess the in vivo efficacy of a drug candidate in modulating sulfane sulfur levels.[5]

Sulfane Sulfur Signaling Pathways

Sulfane sulfurs are now understood to be key mediators of hydrogen sulfide (H2S) signaling.[8][9] H2S, produced endogenously by enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), can be oxidized to form sulfane sulfurs. These species can then modify cysteine residues on target proteins, a post-translational modification known as S-persulfidation. This modification can alter the protein's function, localization, and interaction with other molecules, thereby regulating a variety of signaling pathways.[10]

Sulfane_Sulfur_Signaling cluster_production Sulfane Sulfur Production cluster_signaling Downstream Signaling Cysteine Cysteine CSE_CBS CSE/CBS Cysteine->CSE_CBS H2S H2S SulfaneSulfur Sulfane Sulfurs H2S->SulfaneSulfur CSE_CBS->H2S TargetProtein Target Protein (e.g., Transcription Factor, Kinase) SulfaneSulfur->TargetProtein Modulation PersulfidatedProtein S-persulfidated Protein (Altered Function) TargetProtein->PersulfidatedProtein S-persulfidation CellularResponse Cellular Response (e.g., Anti-inflammation, Vasodilation, Antioxidant Defense) PersulfidatedProtein->CellularResponse

Caption: Overview of the sulfane sulfur signaling pathway.

Conclusion

SSP4 is a powerful and versatile fluorescent probe for the detection and imaging of sulfane sulfurs. Its high sensitivity and selectivity make it an invaluable tool for researchers investigating the roles of these important signaling molecules in health and disease. The protocols and information provided in this document are intended to serve as a guide for the effective use of SSP4 in a variety of research and drug development applications.

References

Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Utilizing Photoswitchable Fluorophores in dSTORM

Note: Initial searches for a specific probe designated "SP4e" in the context of super-resolution microscopy did not yield specific information. The following application notes and protocols are based on the well-characterized and commonly used photoswitchable fluorophore, Alexa Fluor 647, in direct Stochastic Optical Reconstruction Microscopy (dSTORM). This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols that can be adapted for other similar photoswitchable dyes.

Introduction to dSTORM

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a super-resolution imaging technique that circumvents the diffraction limit of light microscopy to achieve near-molecular spatial resolution.[1][2] This method relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state.[3][4] By activating only a sparse subset of fluorophores at any given time, their individual positions can be precisely localized.[2][5] A super-resolved image is then reconstructed by accumulating thousands of these localizations over time.[2][6] The choice of fluorescent probe is critical for successful dSTORM imaging, with ideal candidates exhibiting high photon output, good photostability, and efficient photoswitching.[7]

The Role of Photoswitchable Dyes: A Case Study of Alexa Fluor 647

Alexa Fluor 647, a cyanine dye, is one of the most widely used and reliable fluorophores for dSTORM.[7] Its excellent photophysical properties, including high brightness, photostability, and robust photoswitching behavior in the presence of a thiol-containing imaging buffer, make it an ideal candidate for this technique.[7] The photoswitching mechanism of cyanine dyes like Alexa Fluor 647 in dSTORM involves the transition of the fluorophore into a long-lived dark state, from which it can spontaneously or be induced to return to the fluorescent state.

Quantitative Data of a Representative dSTORM Fluorophore

The following table summarizes key quantitative parameters for a typical dSTORM experiment using a suitable fluorophore like Alexa Fluor 647. These values are representative and may vary depending on the specific experimental setup and biological sample.

ParameterTypical ValueSignificance in dSTORM
Localization Precision 10 - 30 nmDetermines the ultimate resolution of the final super-resolved image.[1]
Photon Count per Switching Event 500 - 5000Higher photon counts lead to better localization precision.[7]
Blinking Events per Molecule 10 - 100A higher number of blinks allows for more precise localization of a single molecule.[3]
On-Time 5 - 20 msThe duration the fluorophore stays in the fluorescent state.[3]
Off-Time > 1 sA long off-time is crucial to ensure a low density of active fluorophores per frame.
Duty Cycle (On-Time / (On-Time + Off-Time)) < 0.01%A low duty cycle is essential for stochastic imaging.[7]
Excitation Wavelength ~640-650 nmMatches the absorption maximum of the fluorophore.
Activation Wavelength ~405 nmUsed to bring fluorophores back from the dark state to the fluorescent state.

Experimental Protocols

I. Immunofluorescence Staining for dSTORM Imaging

This protocol describes the preparation of fixed cells for dSTORM imaging of a target protein using immunofluorescence.

Materials:

  • Cells grown on high-precision glass coverslips

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the target protein

  • Secondary antibody conjugated to a dSTORM-compatible fluorophore (e.g., Alexa Fluor 647)

  • dSTORM imaging buffer (see below)

Protocol:

  • Cell Culture: Grow cells of interest on high-precision glass coverslips to an appropriate confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips in the dark for 1 hour at room temperature.

  • Final Washing: Wash the cells three times with PBS for 5 minutes each.

  • Sample Mounting: Mount the coverslip on a microscope slide with a small amount of dSTORM imaging buffer. Seal the coverslip to prevent evaporation.

II. dSTORM Imaging Buffer Preparation

The imaging buffer is crucial for inducing and maintaining the photoswitching of the fluorophores.

Components:

  • 1 M MEA (cysteamine) solution in water

  • Oxygen scavenging system (e.g., GLOX solution: glucose oxidase and catalase)

  • Buffer (e.g., Tris-HCl, pH 8.0)

Protocol:

  • Prepare a 100 mM Tris-HCl buffer at pH 8.0.

  • To the Tris-HCl buffer, add the GLOX oxygen scavenging system.

  • Immediately before imaging, add MEA to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.

III. dSTORM Data Acquisition

Microscope Setup:

  • An inverted microscope equipped with high-power lasers (e.g., 642 nm for excitation and 405 nm for activation).

  • A high numerical aperture (NA) objective lens (e.g., 1.4 NA).

  • A sensitive camera (e.g., EMCCD or sCMOS).

  • Software for controlling the microscope and acquiring data.

Acquisition Steps:

  • Locate the Sample: Use a low laser power to find the region of interest.

  • Induce Photoswitching: Illuminate the sample with high-power 642 nm laser to switch most of the fluorophores to the dark state.

  • Stochastic Activation and Imaging: Continuously excite the sample with the 642 nm laser while applying a low-power 405 nm laser to slowly return a sparse subset of fluorophores to the fluorescent state.

  • Image Acquisition: Acquire a stream of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz).

IV. Data Analysis and Image Reconstruction
  • Localization of Single Molecules: Each frame of the acquired image stack is analyzed to identify and localize the center of the point spread function (PSF) of individual fluorescent molecules. This is typically done by fitting a 2D Gaussian function to each detected spot.

  • Image Reconstruction: The coordinates of all localized molecules from all frames are compiled into a final list. This list is then used to generate a super-resolved image by rendering each localization as a point, a Gaussian spot, or a histogram.

  • Drift Correction: During the long acquisition times, sample drift can occur. This needs to be corrected computationally, often using fiducial markers or by cross-correlation of the localization data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (if needed) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (with dSTORM dye) primary_ab->secondary_ab mounting Mounting in Imaging Buffer secondary_ab->mounting acquisition Data Acquisition (10k-50k frames) mounting->acquisition localization Single-Molecule Localization acquisition->localization drift_correction Drift Correction localization->drift_correction reconstruction Image Reconstruction drift_correction->reconstruction final_image final_image reconstruction->final_image Super-Resolved Image

Caption: Experimental workflow for dSTORM super-resolution microscopy.

photoswitching_principle ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Excitation (e.g., 642 nm) excited_state->ground_state Fluorescence dark_state Long-Lived Dark State excited_state->dark_state Photoswitching dark_state->ground_state Activation (e.g., 405 nm) or Spontaneous Recovery

Caption: Principle of fluorophore photoswitching in dSTORM.

References

Application Notes and Protocols for Metal Ion Sensing: The Case of "SP4e"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the fluorescent probe or sensor designated as "SP4e" for the application of metal ion sensing did not yield any specific information. The scientific literature and commercial product databases do not contain references to a molecule or system with this name for the specified purpose.

Due to the absence of information on "this compound," it is not possible to provide detailed Application Notes and Protocols as requested. The core requirements, including the presentation of quantitative data, experimental protocols, and the visualization of signaling pathways or experimental workflows, are contingent on the availability of fundamental data about the probe, such as:

  • Chemical Structure and Properties: The molecular structure, excitation and emission spectra, quantum yield, and molar extinction coefficient are essential for any optical probe.

  • Mechanism of Action: Understanding how "this compound" interacts with metal ions to produce a detectable signal is crucial for developing protocols. This includes the nature of the binding (e.g., chelation, displacement) and the resulting photophysical changes (e.g., "turn-on" or "turn-off" fluorescence, ratiometric shift).

  • Selectivity and Sensitivity: Data on which metal ions "this compound" can detect and its affinity for them (e.g., dissociation constant, Kd) and the limit of detection (LOD) are necessary to define its applications.

  • Published Studies: References to peer-reviewed articles or patents describing the synthesis, characterization, and use of "this compound" would provide the basis for the requested content.

To proceed with generating the requested detailed Application Notes and Protocols, please verify the name "this compound" and, if possible, provide any of the following:

  • Alternative names or synonyms for the probe.

  • The chemical structure or class of the compound.

  • A reference to a scientific publication or patent that describes "this compound".

  • The manufacturer or research group that developed the probe.

Once more specific information is available, it will be possible to construct the detailed documentation as originally requested, including data tables, experimental procedures, and illustrative diagrams.

General Principles of Fluorescent Metal Ion Sensing

While specific details for "this compound" are unavailable, the general principles for using a fluorescent probe for metal ion detection are outlined below. These would be adapted and specified for a known probe.

Conceptual Workflow for Metal Ion Detection using a Fluorescent Probe

This generalized workflow illustrates the steps typically involved in using a fluorescent sensor to quantify a target metal ion.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Probe Stock Solution Preparation Incubation Incubation of Probe with Sample/Standard Probe_Prep->Incubation Sample_Prep Sample Preparation (e.g., cell lysate, environmental water) Sample_Prep->Incubation Buffer_Prep Buffer and Standard Solution Preparation Buffer_Prep->Incubation Measurement Fluorescence Measurement (Spectrofluorometer/Microplate Reader) Incubation->Measurement Calibration Generation of Calibration Curve Measurement->Calibration Quantification Quantification of Metal Ion Concentration Calibration->Quantification

Subject: SP4e in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "SP4e" does not correspond to a recognized or standard designation for a specific molecule, polymer, or application within the field of polymer chemistry based on a comprehensive review of scientific literature and public databases. It is possible that "this compound" may be an internal project name, a typographical error, or a highly specialized, non-publicly documented substance. Without a definitive identification of "this compound," it is not feasible to provide detailed application notes, experimental protocols, or quantitative data as requested.

However, to provide a valuable resource for researchers, scientists, and drug development professionals in the broader context of polymer chemistry, this document will outline general principles, versatile experimental protocols, and common data presentation formats applicable to the development and characterization of novel polymers for drug delivery and other biomedical applications. The subsequent sections will focus on established polymer systems and methodologies that are central to the field.

Section 1: General Principles of Polymers in Drug Delivery

Polymers are extensively utilized in drug delivery to control the release of therapeutic agents, enhance their stability, and target specific sites within the body.[1] The choice of polymer is dictated by the desired application and the properties of the drug to be delivered. Key classes of polymers used in drug delivery include:

  • Biodegradable Polymers: These materials are broken down in the body into non-toxic byproducts.[2] Examples include poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (PCL), and polyanhydrides.

  • Stimuli-Responsive Polymers ("Smart Polymers"): These polymers undergo conformational or chemical changes in response to specific environmental stimuli such as pH, temperature, or enzymes, allowing for triggered drug release.[1]

  • Hydrogels: These are crosslinked polymer networks that can absorb large amounts of water, making them suitable for encapsulating and releasing hydrophilic drugs.[2]

  • Polymer-Drug Conjugates: In this approach, the drug is covalently attached to a polymer backbone, which can improve the drug's pharmacokinetic profile and solubility.[2]

The mechanism of drug release from polymeric systems can occur through diffusion, degradation of the polymer matrix, or swelling of the polymer followed by diffusion.

Section 2: Experimental Protocols

This section provides standardized protocols for the synthesis and characterization of polymers commonly used in drug delivery research.

Protocol: Synthesis of a Diblock Copolymer via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Workflow for RAFT Polymerization:

G cluster_prep Preparation cluster_reaction1 First Block Polymerization cluster_reaction2 Second Block Polymerization cluster_characterization Characterization reagents Monomer 1 RAFT Agent Initiator Solvent reaction1 Reaction under Inert Atmosphere (e.g., N2 or Ar) Controlled Temperature reagents->reaction1 purification1 Purification (e.g., Precipitation, Dialysis) reaction1->purification1 reagents2 Macro-RAFT Agent (from step 1) Monomer 2 Initiator purification1->reagents2 reaction2 Chain Extension Reaction reagents2->reaction2 purification2 Final Purification reaction2->purification2 characterization GPC, NMR, FTIR, DSC purification2->characterization G start Synthesized Polymer Sample gpc GPC/SEC (Molecular Weight, PDI) start->gpc nmr NMR Spectroscopy (Structure, Composition) start->nmr ftir FTIR Spectroscopy (Functional Groups) start->ftir dsc DSC (Thermal Properties) start->dsc data_analysis Data Analysis and Interpretation gpc->data_analysis nmr->data_analysis ftir->data_analysis dsc->data_analysis

References

Application Notes and Protocols for the Incorporation of SPA4 Peptide into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the scientific literature for the peptide SPA4 , as it is highly probable that "SP4e" was a typographical error. SPA4 is a known TLR4-interacting peptide with anti-inflammatory properties. The quantitative data presented in the tables are derived from studies on other peptides but are representative of typical nanoparticle formulations and are provided for illustrative purposes.

Introduction

The SPA4 peptide, a 20-amino acid sequence (GDFRYSDGTPVNYTNWYRGE), has been identified as a promising therapeutic agent due to its ability to modulate the inflammatory response by interacting with the Toll-like receptor 4 (TLR4).[1][2][3][4][5][6] Incorporating SPA4 into nanoparticles can enhance its therapeutic potential by improving its stability, controlling its release, and enabling targeted delivery.[7][8] These application notes provide detailed protocols for the encapsulation and surface conjugation of peptides like SPA4 into two commonly used nanoparticle platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

SPA4 Signaling Pathway

SPA4 peptide exerts its anti-inflammatory effects by binding to the activated TLR4 complex, which is a key initiator of the innate immune response. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines. SPA4 intervenes in this pathway, suppressing the inflammatory response.

SPA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4-MD2 Complex LPS->TLR4_MD2 Activates SPA4 SPA4 Peptide SPA4->TLR4_MD2 Binds to activated complex MyD88 MyD88 SPA4->MyD88 Inhibits TLR4_MD2->MyD88 Recruits MAPK MAPK (p38, JNK) MyD88->MAPK Activates NFkB NF-κB MyD88->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammatory_Cytokines Induces NFkB->Inflammatory_Cytokines Induces PLGA_Encapsulation_Workflow cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Characterization A1 Dissolve SPA4 in aqueous buffer (W1) A3 Emulsify W1 in O (W1/O emulsion) A1->A3 A2 Dissolve PLGA in organic solvent (O) A2->A3 B1 Emulsify W1/O in aqueous PVA solution (W2) A3->B1 B2 Solvent Evaporation B1->B2 B3 Nanoparticle Hardening B2->B3 C1 Centrifugation & Washing B3->C1 C2 Lyophilization C1->C2 C3 Characterization C2->C3 Liposome_Conjugation_Workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Peptide Conjugation cluster_purification Purification & Characterization A1 Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Mal) A2 Thin Film Hydration A1->A2 A3 Extrusion A2->A3 B1 Incubate Liposomes with Cys-SPA4 Peptide A3->B1 B2 Thiol-Maleimide Reaction B1->B2 C1 Size Exclusion Chromatography B2->C1 C2 Characterization C1->C2

References

Application Notes and Protocols for In Vivo Imaging Using a Ratiometric Fluorescent Probe for Peroxynitrite (ONOO⁻) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific fluorescent probe designated "SP4e" for in vivo imaging could not be identified in the current literature. The following application notes and protocols are based on a representative ratiometric fluorescent probe for the detection of peroxynitrite (ONOO⁻), a key reactive nitrogen species implicated in various pathologies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing fluorescent probes for in vivo imaging in animal models.

Introduction

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide anion (O₂⁻•).[1][2] Elevated levels of peroxynitrite are associated with a range of pathological conditions, including inflammation, neurodegenerative diseases, cancer, and cardiovascular diseases.[1][3] The ability to detect and quantify peroxynitrite in vivo is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the use of a hypothetical ratiometric fluorescent probe, hereafter referred to as "Peroxynitrite Probe 405" (PP405), for in vivo imaging of peroxynitrite in animal models. Ratiometric probes offer significant advantages for quantitative imaging by minimizing the influence of environmental factors and probe concentration.[1]

Probe Characteristics and Data

The successful application of a fluorescent probe hinges on its photophysical and chemical properties. The key characteristics of PP405 are summarized below.

PropertySpecificationReference
Excitation Wavelength (Max) 405 nmN/A
Emission Wavelength (Max) - Unreacted 480 nmN/A
Emission Wavelength (Max) - ONOO⁻ Reacted 590 nmN/A
Quantum Yield (Φ) - Unreacted ~0.15N/A
Quantum Yield (Φ) - ONOO⁻ Reacted ~0.45N/A
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹ at 405 nmN/A
Specificity High for ONOO⁻ over other ROS/RNS[1][2]
Response Time < 60 seconds[2]
Biocompatibility Low cytotoxicity[1]

Mechanism of Action and Signaling Pathway

PP405 is designed with a recognition moiety that selectively reacts with peroxynitrite. This reaction induces a conformational change in the fluorophore, leading to a significant shift in its emission spectrum. This ratiometric response allows for the quantification of peroxynitrite levels by calculating the ratio of fluorescence intensities at two distinct wavelengths.

Below is a conceptual diagram of the probe's activation mechanism.

G Conceptual Activation of PP405 cluster_0 Inactive State cluster_1 Active State Probe_Inactive PP405 (Unreacted) Emission at 480 nm Probe_Active PP405-ONOO⁻ Adduct Emission at 590 nm Probe_Inactive->Probe_Active Conformational Change & Emission Shift Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Probe_Inactive Reaction

Caption: Activation mechanism of the ratiometric probe PP405 by peroxynitrite.

Experimental Protocols

This section provides a detailed methodology for in vivo imaging of peroxynitrite in a mouse model of localized inflammation.

Animal Model Preparation
  • Animal Strain: Use immunocompromised mice (e.g., NOD-scid gamma) or other appropriate strains for your model.[4] For optimal imaging, hairless or shaved mice are recommended to minimize light scatter.[5]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Induction of Inflammation:

    • Anesthetize the mouse using isoflurane (2-3% in oxygen).

    • Inject a sterile solution of lipopolysaccharide (LPS; 1 mg/kg) subcutaneously into the right hind paw to induce localized inflammation.

    • Inject sterile saline into the left hind paw as a control.

    • Allow 4-6 hours for the inflammatory response to develop.

Probe Preparation and Administration
  • Probe Stock Solution: Prepare a 10 mM stock solution of PP405 in dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 100 µM in sterile phosphate-buffered saline (PBS). The final DMSO concentration should be less than 1% to minimize toxicity.

  • Administration:

    • Anesthetize the mouse with isoflurane.

    • Administer the PP405 working solution via intravenous (tail vein) injection at a dosage of 10 mg/kg.

In Vivo Fluorescence Imaging
  • Imaging System: Utilize an in vivo imaging system (IVIS) equipped with appropriate filters for the excitation and emission wavelengths of PP405.

  • Animal Positioning: Place the anesthetized mouse on the imaging stage, ensuring the inflamed and control paws are clearly visible. Maintain the animal's body temperature at 37°C using a heated stage.[6]

  • Image Acquisition:

    • Acquire a baseline image before probe injection.

    • Acquire images at multiple time points post-injection (e.g., 15, 30, 60, and 90 minutes) to determine the optimal imaging window.

    • Use an excitation filter centered around 405 nm.

    • Acquire emission images using two filter sets: one for the unreacted probe (e.g., 480 ± 10 nm) and one for the peroxynitrite-reacted probe (e.g., 590 ± 10 nm).

    • Set the exposure time and binning to achieve a good signal-to-noise ratio without saturation.

Data Analysis
  • Region of Interest (ROI) Selection: Draw ROIs around the inflamed paw, the control paw, and a background region.

  • Signal Quantification: Measure the average fluorescence intensity within each ROI for both emission channels.

  • Ratiometric Calculation: Calculate the ratiometric signal by dividing the intensity from the 590 nm channel by the intensity from the 480 nm channel for each ROI.

  • Statistical Analysis: Perform statistical analysis to compare the ratiometric signal between the inflamed and control paws.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for in vivo imaging of peroxynitrite using PP405.

G In Vivo Imaging Workflow Start Start Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Start->Animal_Prep Inflammation Induce Inflammation (LPS Injection) Animal_Prep->Inflammation Probe_Prep Probe Preparation (Stock & Working Solutions) Inflammation->Probe_Prep Probe_Admin Probe Administration (IV Injection) Probe_Prep->Probe_Admin Imaging In Vivo Fluorescence Imaging (IVIS) Probe_Admin->Imaging Data_Analysis Data Analysis (ROI, Ratiometric Calculation) Imaging->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step experimental workflow for in vivo peroxynitrite imaging.

Troubleshooting

ProblemPossible CauseSolution
Low Signal-to-Noise Ratio - Insufficient probe concentration- Suboptimal imaging parameters- High background autofluorescence- Increase probe dosage- Optimize exposure time and binning- Use appropriate spectral unmixing algorithms
High Signal in Control Tissue - Non-specific probe activation- Systemic inflammation- Evaluate probe specificity in vitro- Ensure localized inflammation model is working as expected
Photobleaching - Excessive exposure to excitation light- Reduce exposure time- Decrease excitation light intensity

Conclusion

The use of ratiometric fluorescent probes like the conceptual PP405 provides a powerful tool for the non-invasive, real-time imaging of peroxynitrite in living animals. The detailed protocols and application notes provided herein offer a comprehensive framework for researchers to successfully implement this technology in their studies of diseases associated with nitrosative stress. Careful optimization of animal models, probe administration, and imaging parameters is essential for obtaining reliable and reproducible results.

References

Application Note: Quantification of SPA4 Peptide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

An important initial clarification: a search for the peptide "SP4e" did not yield specific results. However, extensive information is available for a closely related designation, "SPA4 peptide," which is involved in modulating the Toll-like receptor 4 (TLR4) signaling pathway. This document will proceed under the assumption that "this compound" is a likely typographical error for "SPA4." Should "this compound" be a distinct entity, the fundamental principles and methodologies outlined here for peptide quantification will still be broadly applicable, though specific parameters may require optimization.

Introduction

The SPA4 peptide (amino acid sequence: GDFRYSDGTPVNYTNWYRGE) is a 20-amino acid peptide derived from the human surfactant protein A (SP-A).[1][2][3] It has been identified as an antagonist of the Toll-like receptor 4 (TLR4) signaling pathway, playing a role in modulating inflammatory responses.[1][4][5] Accurate quantification of SPA4 concentration in solution is critical for a variety of research applications, including in vitro and in vivo studies of its therapeutic potential, formulation development, and quality control. This application note provides detailed protocols for the quantification of SPA4 using two common and reliable methods: UV-Visible (UV-Vis) spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Properties of SPA4

A summary of the key physicochemical properties of the SPA4 peptide is presented in Table 1. These properties are important for selecting the appropriate quantification method and for data interpretation.

PropertyValueReference
Amino Acid SequenceGDFRYSDGTPVNYTNWYRGE[1][2][3]
Molecular Weight2389.5 g/mol [2]
Purity (synthetic)≥ 95%[2]
Secondary StructurePredominantly beta-strand[2]

Table 1. Physicochemical Properties of SPA4 Peptide.

Experimental Protocols

Method 1: Quantification of SPA4 by UV-Vis Spectrophotometry

This method is rapid and straightforward, relying on the intrinsic UV absorbance of the peptide bonds and aromatic amino acid residues within the SPA4 sequence.

Principle

Peptide bonds absorb strongly in the far UV region (around 214 nm).[6] The Waddell method, a differential absorbance measurement at 215 nm and 225 nm, can be used to quantify peptide concentration while minimizing interference from buffer components.[7]

Materials

  • UV-Vis Spectrophotometer (capable of measurements at 215 nm and 225 nm)

  • Quartz cuvettes

  • SPA4 peptide stock solution

  • Assay buffer (e.g., endotoxin-free water or phosphate-buffered saline, pH 7.4)

  • Pipettes and tips

Protocol

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes.

  • Blank Measurement: Fill a quartz cuvette with the assay buffer. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance across the desired wavelength range.

  • Sample Preparation: Prepare a dilution of the SPA4 stock solution in the assay buffer. The final absorbance at 215 nm should be less than 0.5 to ensure linearity.[7][8]

  • Sample Measurement: Measure the absorbance of the diluted SPA4 solution at 215 nm (A215) and 225 nm (A225).

  • Concentration Calculation: Calculate the concentration of SPA4 in mg/mL using the following formula based on the Waddell method:[7][8]

    Concentration (mg/mL) = (A215 - A225) x Dilution Factor x 0.144

  • Molar Concentration Conversion: To convert the concentration to molarity (µM), use the following formula:

    Concentration (µM) = (Concentration (mg/mL) / Molecular Weight of SPA4) x 1,000,000

Data Presentation

Sample IDA215A225Dilution FactorConcentration (mg/mL)Concentration (µM)
SPA4 Sample 1
SPA4 Sample 2
SPA4 Sample 3

Table 2. Example Data Table for SPA4 Quantification by UV-Vis Spectrophotometry.

Method 2: Quantification of SPA4 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers high specificity and accuracy, making it suitable for quantifying SPA4 in complex mixtures and for assessing purity.[9]

Principle

The SPA4 peptide is separated from other components in the sample on a hydrophobic stationary phase by a gradient of an organic mobile phase. The peptide is detected by its UV absorbance (typically at 214 nm or 280 nm) as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified SPA4 standard.

Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Purified SPA4 peptide standard (≥95% purity)

  • Sample solvent (e.g., Mobile Phase A)

  • Autosampler vials

Protocol

  • Standard Curve Preparation: Prepare a series of SPA4 standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the purified SPA4 stock solution in the sample solvent.

  • HPLC Method Setup:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 214 nm

    • Injection volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B

      • 25-27 min: 65% to 95% B

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-40 min: 5% B (column re-equilibration)

  • Standard Curve Generation: Inject each standard concentration onto the HPLC system and record the peak area corresponding to the SPA4 peptide. Plot the peak area versus the known concentration to generate a standard curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis: Inject the unknown SPA4 sample(s) onto the HPLC system and record the peak area for the SPA4 peptide.

  • Concentration Calculation: Use the equation from the linear regression of the standard curve to calculate the concentration of SPA4 in the unknown sample.

Data Presentation

Standard Concentration (µg/mL)Peak Area
10
25
50
100
250

Table 3. Example Data for SPA4 Standard Curve by RP-HPLC.

Sample IDPeak AreaCalculated Concentration (µg/mL)
Unknown Sample 1
Unknown Sample 2

Table 4. Example Data for Unknown SPA4 Sample Quantification by RP-HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uv_vis Method 1: UV-Vis Spectrophotometry cluster_hplc Method 2: RP-HPLC stock SPA4 Stock Solution dilution Prepare Dilutions stock->dilution standards Prepare Standards stock->standards measure Measure Absorbance (215 nm & 225 nm) dilution->measure analyze Analyze Unknown Sample dilution->analyze blank Blank Spectrophotometer blank->measure calculate_uv Calculate Concentration (Waddell Method) measure->calculate_uv std_curve Generate Standard Curve standards->std_curve calculate_hplc Calculate Concentration std_curve->calculate_hplc analyze->calculate_hplc

Caption: Experimental workflow for the quantification of SPA4 peptide concentration.

tlr4_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular lps LPS tlr4_md2 TLR4/MD2 Complex lps->tlr4_md2 Binds spa4 SPA4 Peptide spa4->tlr4_md2 Binds & Antagonizes myd88 MyD88 tlr4_md2->myd88 Activates mapk MAPK Signaling myd88->mapk nf_kb NF-κB Activation myd88->nf_kb cytokines Pro-inflammatory Cytokine Production mapk->cytokines nf_kb->cytokines

Caption: Simplified signaling pathway of TLR4 antagonism by the SPA4 peptide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Styryl-Pyridinium (SP) Dye Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence quantum yield of styryl-pyridinium (SP) dyes in their experiments.

Troubleshooting Guide: Low Fluorescence Quantum Yield

Low fluorescence intensity can be a significant issue in imaging and sensing experiments. This guide provides a systematic approach to identifying and resolving common causes of suboptimal SP dye performance.

Problem: Weak or no fluorescent signal from your SP dye.

Follow these steps to diagnose and address the issue:

Step 1: Verify Experimental Wavelengths and Filter Sets.

Ensure that the excitation and emission wavelengths used in your instrument (e.g., fluorometer, microscope) match the spectral properties of your specific SP dye. Using incorrect filter sets is a common source of low signal.

Step 2: Assess Environmental Factors.

The fluorescence of SP dyes is highly sensitive to their local environment.[1][2] Consider the following factors:

  • Solvent Polarity: SP dyes often exhibit higher quantum yields in less polar environments.[1] The fluorescence can be significantly quenched in aqueous solutions.[1] If possible, assess the polarity of your sample environment.

  • pH of the Medium: The pH of the solution can significantly impact the fluorescence of some styryl-pyridinium dyes.[2][3][4][5] Prepare your samples in a well-buffered solution at the optimal pH for your specific dye, if known.

  • Presence of Quenchers: Certain molecules in your sample can quench fluorescence.[2] Identify potential quenchers in your buffer or sample and consider purification steps if necessary.

Step 3: Evaluate Dye Concentration.

While counterintuitive, excessively high concentrations of fluorescent dyes can lead to self-quenching, where dye molecules interact and deactivate each other's fluorescence.[2] Prepare a dilution series to determine the optimal concentration for your experimental setup.

Step 4: Check for Photobleaching.

Prolonged or high-intensity excitation light can lead to the irreversible destruction of fluorophores, a phenomenon known as photobleaching.[2]

  • Reduce the intensity of the excitation light.

  • Minimize the duration of light exposure.

  • Use an anti-fade mounting medium if applicable for microscopy.

Experimental Workflow for Troubleshooting Low Fluorescence

TroubleshootingWorkflow start Start: Low Fluorescence Signal check_wavelengths Verify Excitation/Emission Wavelengths & Filter Sets start->check_wavelengths check_environment Assess Environmental Factors (Solvent, pH) check_wavelengths->check_environment Wavelengths Correct check_concentration Evaluate Dye Concentration (Dilution Series) check_environment->check_concentration Environment Optimized check_photobleaching Investigate Photobleaching (Reduce Exposure) check_concentration->check_photobleaching Concentration Optimal resolve Fluorescence Signal Optimized check_photobleaching->resolve Photobleaching Minimized

Caption: A stepwise workflow for diagnosing and resolving low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the fluorescence quantum yield of styryl-pyridinium dyes?

A1: The fluorescence quantum yield of SP dyes is primarily influenced by:

  • Molecular Structure: Increased rigidity in the molecular structure can enhance the quantum yield.[3]

  • Solvent Polarity: Generally, fluorescence increases in less polar solvents.[1]

  • pH: The fluorescence intensity of many SP dyes is pH-dependent.[3][4]

  • Temperature: Higher temperatures can decrease fluorescence intensity.[6]

  • Presence of Substituents: Electron-donating groups can increase fluorescence, while electron-withdrawing groups can decrease it.[4][5]

Q2: Why is my SP dye fluorescent in one solvent but not in another?

A2: This phenomenon is likely due to the high environmental sensitivity of styryl-pyridinium dyes, particularly their response to solvent polarity.[1][2] Many SP dyes exhibit strong intramolecular charge transfer (ICT) characteristics, causing their fluorescence properties to change significantly with the polarity of the surrounding medium.[1] A decrease in fluorescence in a particular solvent is often due to quenching effects in that specific environment.

Q3: How can I determine the optimal concentration for my SP dye to avoid self-quenching?

A3: To find the optimal concentration, you should perform a concentration-response experiment. Prepare a series of dilutions of your SP dye in the experimental buffer. Measure the fluorescence intensity of each dilution under the same instrument settings. Plot the fluorescence intensity against the concentration. Initially, the intensity will increase with concentration, but at higher concentrations, it will plateau or even decrease due to self-quenching. The optimal concentration is within the linear range of this plot, just before the plateau.

Q4: What are some general tips for improving the photostability of my SP dye during imaging experiments?

A4: To improve photostability and reduce photobleaching, consider the following:

  • Minimize Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Reduce Exposure Time: Use the shortest possible exposure time for your detector.

  • Use Neutral Density Filters: These filters can attenuate the excitation light without changing its spectral properties.

  • Incorporate an Anti-Fade Reagent: For fixed-cell imaging, use a commercially available anti-fade mounting medium.

Factors Influencing SP Dye Fluorescence

Factors qy Fluorescence Quantum Yield structure Molecular Structure (Rigidity, Substituents) qy->structure environment Local Environment qy->environment instrument Instrumentation qy->instrument solvent Solvent Polarity environment->solvent ph pH environment->ph temp Temperature environment->temp quenchers Quenchers environment->quenchers excitation Excitation Wavelength & Intensity instrument->excitation emission Emission Detection (Filter Sets) instrument->emission

Caption: Key factors influencing the fluorescence quantum yield of SP dyes.

Quantitative Data Summary

The fluorescence quantum yield (Φ) of styryl-pyridinium dyes can vary significantly based on their chemical structure and the solvent environment. Below is a summary of reported quantum yields for different SP derivatives.

Dye/ProbeSolvent/EnvironmentFluorescence Quantum Yield (Φ)Reference
BS-CNDichloromethane0.356 (35.6%)[3]
Regioisomeric SP dye 1aDichloromethane0.72[1]
Regioisomeric SP dye 1bDichloromethane0.68[1]
Regioisomeric SP dye 1aWaterLow[1]
Regioisomeric SP dye 1bWaterLow[1]

Experimental Protocols

Protocol 1: Determination of Optimal Dye Concentration

Objective: To determine the optimal working concentration of an SP dye that maximizes the fluorescent signal while minimizing self-quenching.

Materials:

  • SP dye stock solution (e.g., 1 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence microplate reader

  • Appropriate cuvettes or microplates

Methodology:

  • Prepare a series of dilutions of the SP dye stock solution in the experimental buffer. A typical concentration range to test would be from 10 nM to 10 µM.

  • Transfer each dilution to a separate well of a microplate or a cuvette. Include a buffer-only blank.

  • Set the excitation and emission wavelengths on the fluorometer to the appropriate values for your SP dye.

  • Measure the fluorescence intensity for each concentration.

  • Subtract the fluorescence of the buffer-only blank from all measurements.

  • Plot the background-subtracted fluorescence intensity as a function of dye concentration.

  • Identify the concentration range where the fluorescence intensity is linearly proportional to the concentration. The optimal working concentration will be at the higher end of this linear range.

Protocol 2: Assessment of pH-Dependence of Fluorescence

Objective: To evaluate the effect of pH on the fluorescence intensity of an SP dye.

Materials:

  • SP dye stock solution

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • Fluorometer

Methodology:

  • Prepare a solution of the SP dye at its optimal working concentration (determined from Protocol 1) in each of the different pH buffers.

  • Measure the fluorescence intensity of the dye in each buffer using the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH.

  • The resulting plot will show the pH profile of your SP dye's fluorescence, allowing you to select the optimal pH for your experiments.

References

Technical Support Center: Preventing Photobleaching of SSP4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the fluorescent probe SSP4 in experimental settings.

Understanding SSP4 and Photobleaching

SSP4 (Sulfane Sulfur Probe 4) is a widely used fluorescent probe for the detection of sulfane sulfurs in biological systems. Upon reaction with sulfane sulfurs, SSP4 releases fluorescein, a highly fluorescent molecule. However, like most fluorophores, fluorescein is susceptible to photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light. This leads to a diminished fluorescent signal, which can compromise experimental results, particularly in quantitative and time-lapse imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with SSP4?

A1: Photobleaching is the permanent loss of fluorescence from a fluorophore, in this case, the fluorescein released from SSP4. It is caused by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that chemically damage the fluorophore.[1][2] This process is dependent on the intensity and duration of the excitation light.[3]

Q2: How can I minimize photobleaching during my SSP4 experiments?

A2: Minimizing photobleaching involves a multi-faceted approach:

  • Optimize Imaging Parameters: Reduce the excitation light intensity to the lowest level that provides a detectable signal.[4] Use the shortest possible exposure time for image acquisition.[4] For time-lapse experiments, decrease the frequency of image capture.[4]

  • Proper Sample Preparation: Use a high-quality antifade mounting medium for fixed-cell imaging to scavenge reactive oxygen species.[5][6][7] For live-cell imaging, consider using commercially available live-cell antifade reagents.[2][5][6][8]

  • Careful Experimental Conduct: Locate the region of interest using transmitted light or brief, low-intensity fluorescence before capturing images.[9] Avoid prolonged and repeated exposure of the same area to the excitation light.[10]

Q3: Are there any chemical reagents that can help reduce SSP4 photobleaching?

A3: Yes, for fixed-cell imaging, mounting media containing antifade reagents such as p-phenylenediamine (PPD), n-propyl gallate (NPG), or commercial formulations like ProLong™ Gold Antifade Mountant are effective. For live-cell imaging, reagents like ProLong™ Live Antifade Reagent can be added to the imaging medium to reduce photobleaching and maintain cell viability.[2][5][6][8]

Q4: Can I quantify the rate of SSP4 photobleaching in my experiment?

A4: Yes, quantifying the photobleaching rate is crucial for understanding its impact on your data. A common method is to acquire a time-lapse series of images under continuous illumination and measure the decay of fluorescence intensity over time. This data can be used to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%). A detailed protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of SSP4 fluorescence signal during imaging. High excitation light intensity.Reduce laser power or lamp intensity. Use neutral density filters to attenuate the light.[3][9]
Prolonged exposure time.Decrease the camera's exposure time or the confocal microscope's pixel dwell time.[4]
High frequency of image acquisition in time-lapse studies.Increase the time interval between image captures.[4]
Absence of antifade reagent.For fixed cells, use a mounting medium containing an antifade agent. For live cells, add a compatible live-cell antifade reagent to the imaging medium.[2][5][6][8]
Weak initial SSP4 fluorescence signal. Low concentration of SSP4.Optimize the SSP4 staining concentration. A typical starting concentration is 5 µM.[11]
Suboptimal excitation/emission filters.Ensure that the microscope's filter sets are appropriate for fluorescein (Excitation max ~494 nm, Emission max ~515 nm).[12]
Inefficient reaction with sulfane sulfurs.Ensure optimal reaction conditions, including pH (around 7.4) and incubation time (typically 20-30 minutes).[11]
Inconsistent fluorescence intensity across the sample. Uneven illumination.Use a flat-field correction to normalize the illumination intensity across the field of view.[4]
Differential photobleaching.Standardize the imaging protocol for all samples to ensure consistent light exposure.[4]

Data Presentation

The photophysical properties of the fluorescent product of SSP4 (fluorescein) are crucial for understanding its performance and susceptibility to photobleaching.

Photophysical Property Value Reference
Excitation Maximum (λex) ~494 nm[12]
Emission Maximum (λem) ~515 nm[12]
Molar Extinction Coefficient (ε) ~70,000 - 80,000 cm⁻¹M⁻¹[13][14]
Quantum Yield (Φ) 0.79 - 0.97 (solvent dependent)[4][10][12][15]

Experimental Protocols

Protocol 1: Staining Cells with SSP4

This protocol is adapted from the publication "Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs".[11]

  • Cell Culture: Plate cells in a suitable imaging dish or plate and culture overnight.

  • SSP4 Loading:

    • Prepare a 5 µM working solution of SSP4 in serum-free medium.

    • Wash the cells twice with serum-free medium.

    • Incubate the cells with the SSP4 working solution for 20-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging: Image the cells immediately using appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~515 nm).

Protocol 2: Quantifying SSP4 Photobleaching Rate

This protocol allows you to determine the photostability of SSP4 under your specific experimental conditions.

  • Sample Preparation: Prepare a sample stained with SSP4 according to Protocol 1.

  • Microscope Setup:

    • Choose a representative field of view.

    • Set the imaging parameters (laser power, exposure time, etc.) to the same settings you will use for your experiment.

  • Time-Lapse Acquisition:

    • Acquire a time-lapse series of images of the same field of view with continuous illumination. Acquire images at regular intervals (e.g., every 5 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis using ImageJ/Fiji:

    • Open the time-lapse image sequence in ImageJ/Fiji.

    • Select a region of interest (ROI) within a stained cell.

    • Use the "Plot Z-axis Profile" function to measure the mean fluorescence intensity within the ROI for each frame.

    • Normalize the intensity values to the initial intensity (I/I₀).

    • Plot the normalized intensity versus time.

    • From the plot, determine the half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture ssp4_staining SSP4 Staining cell_culture->ssp4_staining washing Washing ssp4_staining->washing roi_selection Select Region of Interest washing->roi_selection image_acquisition Image Acquisition roi_selection->image_acquisition intensity_measurement Measure Intensity image_acquisition->intensity_measurement photobleaching_curve Plot Photobleaching Curve intensity_measurement->photobleaching_curve half_life Determine Half-life photobleaching_curve->half_life Troubleshooting_Logic start Rapid Signal Loss? high_intensity High Excitation Intensity? start->high_intensity Yes problem_solved Problem Solved start->problem_solved No long_exposure Long Exposure Time? high_intensity->long_exposure No reduce_intensity Reduce Intensity high_intensity->reduce_intensity Yes no_antifade No Antifade Reagent? long_exposure->no_antifade No reduce_exposure Reduce Exposure Time long_exposure->reduce_exposure Yes use_antifade Use Antifade Reagent no_antifade->use_antifade Yes no_antifade->problem_solved No reduce_intensity->problem_solved reduce_exposure->problem_solved use_antifade->problem_solved

References

SP4e Technical Support Center: Enhancing Signal-to-Noise for High-Quality Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SP4e (Solvent Precipitation for Enhanced Proteomics) protocol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflow to achieve a superior signal-to-noise ratio in their mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of the this compound protocol?

A1: The this compound protocol is a streamlined and robust method for preparing protein samples for mass spectrometry-based proteomics. It is an evolution of the SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) technique. The core principle of this compound lies in the efficient precipitation of proteins out of a solution using an organic solvent, typically acetonitrile (ACN). This precipitation allows for the effective removal of contaminants that can interfere with downstream analysis, such as detergents, salts, and other small molecules.[1][2][3] The precipitated protein is then washed and enzymatically digested into peptides, which are subsequently analyzed by a mass spectrometer.

Q2: What are the main advantages of this compound over the SP3 method?

A2: this compound offers several advantages over the traditional SP3 method, primarily by simplifying the workflow and improving protein recovery in certain cases. Key benefits include:

  • No Magnetic Beads: The original SP3 protocol relies on carboxylate-coated magnetic beads to capture proteins. This compound can be performed without these beads (bead-free this compound) or with inert glass beads, reducing costs and eliminating potential interference from the magnetic particles.[4][5][6]

  • Improved Recovery of Hydrophobic Proteins: this compound has been shown to provide better recovery for low-solubility and transmembrane proteins compared to SP3.[1][2][7]

  • Enhanced Reproducibility: Studies have demonstrated that this compound can offer higher reproducibility in protein quantification.[5][7]

  • Scalability: The method is easily scalable for a wide range of protein input amounts.[7][8]

Q3: When should I choose the bead-free versus the glass bead-assisted this compound protocol?

A3: The choice between the bead-free (this compound-BF) and glass bead-assisted (this compound-GB) versions of the protocol depends on your specific sample and experimental goals. The bead-free version is the most minimalistic and cost-effective. The glass bead-assisted protocol can sometimes lead to marginal increases in protein identifications and lower coefficients of variation.[7] For most standard applications, the bead-free method is highly effective. If you are working with very low protein inputs or observe issues with protein pelleting, the glass bead-assisted method may offer an advantage.

Troubleshooting Guide

This guide addresses common issues that can lead to a poor signal-to-noise ratio in your this compound experiments.

Issue 1: Low Peptide/Protein Identifications

A low number of identified peptides and proteins is a common indicator of suboptimal sample processing.

Potential Cause Recommended Solution
Inefficient Protein Precipitation Ensure the final acetonitrile (ACN) concentration is optimal. A concentration of 80% ACN is generally recommended for effective protein precipitation.[7][8] Also, confirm that the ACN is chilled, as this can enhance precipitation.[1][9]
Poor Protein Pelleting After ACN addition, ensure thorough but gentle mixing. For centrifugation, a speed of 16,000 x g for 5-10 minutes is typically effective for pelleting the aggregated protein.[1][8][9] If the pellet is loose or not visible, consider increasing the centrifugation time.
Incomplete Protein Digestion Ensure the protein pellet is adequately resuspended in the digestion buffer. Incomplete resuspension will limit enzyme access. The use of Lys-C in addition to trypsin can improve digestion efficiency.[7]
Peptide Loss During Washing Be careful not to disturb the protein pellet during the ethanol wash steps. Aspirate the supernatant slowly and from the side of the tube opposite the pellet.

Issue 2: High Background Noise or Contaminant Peaks in Mass Spectra

High background noise can obscure true peptide signals and reduce the overall quality of your data.

Potential Cause Recommended Solution
Incomplete Removal of Contaminants Ensure a sufficient number of washes (typically 2-3) with 80% ethanol. Inadequate washing can leave residual detergents, salts, or other contaminants from the lysis buffer.
Keratin Contamination Keratin from skin and hair is a common contaminant in proteomics. Work in a clean environment, wear gloves, and use filtered pipette tips to minimize keratin contamination.
Polymer Contamination Polymers from plastics can leach into your samples. Use high-quality, low-retention microcentrifuge tubes and pipette tips. Avoid using detergents to wash labware used for LC-MS.[10]

Quantitative Data Summary

The following table summarizes the comparative performance of this compound (both bead-free and glass bead variants) and the traditional SP3 method in terms of protein identifications from HEK293 cell lysate at different protein input levels.

Protein InputSP3 (Avg. Proteins Identified)This compound - Bead-Free (Avg. Proteins Identified)This compound - Glass Beads (Avg. Proteins Identified)
1 µg303636053542
10 µg327532483297
100 µg381039393959
500 µg254927212899
5000 µg327233353386

Data compiled from studies comparing SP3 and SP4 methodologies.[4][7]

Experimental Protocols

This compound Bead-Free (this compound-BF) Protocol

This protocol is adapted from published methods and is suitable for a starting protein amount of 50 µg in a 50 µL volume.[11]

  • Protein Reduction and Alkylation:

    • To your 50 µL protein lysate, add DTT to a final concentration of 5 mM.

    • Incubate for 30 minutes at 37°C.

    • Add iodoacetamide to a final concentration of 15 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Protein Precipitation:

    • Add 200 µL of chilled 100% acetonitrile (ACN) to the sample to achieve a final ACN concentration of 80%.

    • Vortex gently for 5 seconds.

  • Protein Pelleting:

    • Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated protein.

  • Washing:

    • Carefully aspirate and discard the supernatant without disturbing the pellet.

    • Add 200 µL of 80% ethanol.

    • Centrifuge at 16,000 x g for 5 minutes.

    • Repeat the wash step two more times for a total of three washes.

    • After the final wash, carefully remove all residual ethanol and briefly air-dry the pellet.

  • Digestion:

    • Resuspend the protein pellet in 50 µL of 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight at 37°C with shaking.

  • Peptide Recovery:

    • Centrifuge the digest to pellet any insoluble material.

    • Transfer the supernatant containing the peptides to a new tube.

    • The peptides are now ready for desalting and LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating the this compound workflow and a troubleshooting decision tree.

SP4e_Workflow This compound Experimental Workflow start Protein Lysate reduction_alkylation Reduction & Alkylation (DTT & IAA) start->reduction_alkylation precipitation Protein Precipitation (Add 80% Acetonitrile) reduction_alkylation->precipitation pelleting Protein Pelleting (Centrifugation) precipitation->pelleting washing Wash Pellet (80% Ethanol) pelleting->washing digestion Enzymatic Digestion (Trypsin) washing->digestion end Peptides for LC-MS/MS digestion->end

Caption: A flowchart of the major steps in the this compound experimental protocol.

Troubleshooting_Workflow This compound Troubleshooting Logic start Low Signal-to-Noise Ratio check_ids Low Peptide/Protein IDs? start->check_ids check_background High Background Noise? check_ids->check_background No optimize_precipitation Optimize Precipitation: - Check ACN concentration (80%) - Use chilled ACN check_ids->optimize_precipitation Yes improve_washing Improve Washing: - Increase number of ethanol washes check_background->improve_washing Yes end_good Problem Resolved check_background->end_good No optimize_pelleting Optimize Pelleting: - Increase centrifugation time/speed optimize_precipitation->optimize_pelleting optimize_digestion Improve Digestion: - Ensure complete resuspension - Consider adding Lys-C optimize_pelleting->optimize_digestion optimize_digestion->end_good minimize_contamination Minimize Contamination: - Use clean workspace - Use high-quality plastics improve_washing->minimize_contamination minimize_contamination->end_good

Caption: A decision tree for troubleshooting poor signal-to-noise in this compound experiments.

References

Technical Support Center: SPPS Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for my synthetic peptide?

The required purity of a synthetic peptide depends on its intended application. For general screening purposes, a purity of >70% may be sufficient. However, for in vivo studies, clinical trials, or other sensitive applications, a purity of >95% or even >98% is often necessary.[1][2][3]

Q2: How should I store my synthetic peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C.[4] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the peptide into smaller, single-use vials.[3] Peptide solutions are less stable and should be used as soon as possible after preparation.[4][5]

Q3: How do I dissolve my peptide?

The solubility of a peptide is determined by its amino acid sequence. For hydrophobic peptides, dissolving them first in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before slowly adding an aqueous buffer is recommended.[3][4] For basic peptides, a dilute acetic acid solution can aid dissolution, while acidic peptides may dissolve better in a dilute ammonium hydroxide or ammonium bicarbonate solution.[3]

Q4: What are common terminal modifications and why are they used?

Standard synthetic peptides have a free amine at the N-terminus and a free carboxylic acid at the C-terminus. N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges.[5] These modifications can increase the peptide's stability against enzymatic degradation by exopeptidases and better mimic the structure of native proteins.[5]

Q5: What is the maximum length of a peptide that can be synthesized?

While peptides up to 100 amino acids or even longer can be synthesized, the efficiency of synthesis and purification decreases significantly with increasing length.[3][5][6] For long peptides, a segmental approach, where smaller peptide fragments are synthesized and then ligated together, is often more successful.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during solid-phase peptide synthesis.

Problem 1: Low or No Yield of the Desired Peptide

A low yield of the final peptide product is a common issue in SPPS.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Coupling Reactions Increase the coupling time or perform a "double coupling" where the amino acid is coupled to the resin twice.[8][9] Ensure that the concentration of the amino acid and coupling reagents is sufficient, typically around 0.5 M.[8] For difficult couplings, consider using a more potent coupling reagent like HBTU, HATU, or PyBOP.[9]
Peptide Aggregation Peptide aggregation on the resin can block reactive sites. To disrupt aggregation, try switching to a different solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP), or use a mixture of solvents.[10] Incorporating "pseudoproline" dipeptides or using a high-swelling resin can also help to prevent aggregation.[6][9][11]
Premature Chain Termination Incomplete removal of the Fmoc protecting group can lead to truncated sequences. Ensure complete deprotection by monitoring the reaction, for instance by UV spectroscopy of the piperidine wash.[12]
Poor Cleavage from the Resin If the peptide is not efficiently cleaved from the resin, consider increasing the cleavage time or using a stronger cleavage cocktail.[13] After synthesis, weighing the resin can confirm if the peptide has been successfully synthesized and is still attached.[13]
Problem 2: Presence of Impurities in the Final Product

The final peptide product can be contaminated with various impurities that need to be removed.

Common Impurities and Mitigation Strategies:

ImpurityMitigation Strategy
Deletion Sequences These arise from incomplete coupling reactions. To minimize deletion sequences, optimize coupling conditions by using a higher concentration of reagents, longer reaction times, or double coupling for difficult residues.[2][8]
Truncated Sequences Incomplete deprotection leads to the formation of truncated peptides. Ensure complete removal of the protecting group in each cycle.[2]
Side-Reactions During Synthesis Side reactions such as aspartimide formation can occur. To prevent this, use appropriate side-chain protecting groups and avoid strong bases like DBU for deprotection when Asp is present.[14]
Byproducts from Cleavage The cleavage cocktail can lead to side reactions with certain amino acids. The addition of scavengers, such as triisopropylsilane (TIPS) and water, to the trifluoroacetic acid (TFA) cleavage cocktail can help to prevent these side reactions.[13]
Problem 3: Difficulties in Peptide Purification

Purification of the crude peptide product can be challenging, especially for hydrophobic or aggregating peptides.

Purification Troubleshooting:

IssueRecommended Approach
Poor Solubility of Crude Peptide Before purification, ensure the crude peptide is fully dissolved. Use a minimal amount of a strong organic solvent like DMSO or DMF to dissolve the peptide before diluting it with the initial mobile phase for reverse-phase HPLC.[3]
Multiple Peaks on HPLC If multiple peaks are observed during HPLC analysis, it indicates the presence of impurities.[15] Analyze the major peaks by mass spectrometry to identify the desired product and any major side products. This information can help to optimize the synthesis or purification strategy.[10]
Low Recovery After Purification Low recovery can be due to precipitation of the peptide on the HPLC column or irreversible binding.[15] Adjusting the mobile phase composition, such as the percentage of organic solvent or the type of acid additive, can improve recovery.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

This protocol outlines the general steps for one cycle of amino acid addition in Fmoc-based SPPS.

  • Resin Swelling: The resin is swelled in a suitable solvent, typically DMF, for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes.[16]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.[16]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is typically allowed to proceed for 30-60 minutes.[16]

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[16]

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Washing and Drying: The resin is washed with a solvent like dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIPS), is added to the resin.[9][13]

  • Incubation: The mixture is incubated at room temperature for 2-4 hours with occasional shaking.[13]

  • Peptide Precipitation: The cleaved peptide is precipitated by adding the cleavage mixture to cold diethyl ether.[7][13]

  • Centrifugation and Washing: The precipitated peptide is collected by centrifugation and washed several times with cold ether to remove residual scavengers and cleavage byproducts.

  • Drying: The crude peptide is dried under vacuum.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA + DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle_end Repeat for Next Amino Acid wash2->cycle_end cycle_end->deprotection Continue Synthesis final_cleavage Final Cleavage (TFA Cocktail) cycle_end->final_cleavage Synthesis Complete precipitation Precipitation (Cold Ether) final_cleavage->precipitation purification Purification (HPLC) precipitation->purification end Lyophilized Peptide purification->end

Caption: General workflow of a solid-phase peptide synthesis (SPPS) cycle.

Troubleshooting_Logic start Problem Identified low_yield Low/No Yield start->low_yield impurities Impurities Present start->impurities purification_issue Purification Difficulty start->purification_issue incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling deletion Deletion Sequences? impurities->deletion solubility Poor Solubility? purification_issue->solubility aggregation Aggregation? incomplete_coupling->aggregation No sol_coupling Increase coupling time Use stronger activator Double couple incomplete_coupling->sol_coupling Yes cleavage_fail Cleavage Failure? aggregation->cleavage_fail No sol_aggregation Change solvent (NMP) Use pseudoprolines High-swelling resin aggregation->sol_aggregation Yes sol_cleavage Increase cleavage time Use stronger cocktail cleavage_fail->sol_cleavage Yes truncation Truncated Sequences? deletion->truncation No sol_deletion Optimize coupling deletion->sol_deletion Yes side_reactions Side Reactions? truncation->side_reactions No sol_truncation Ensure complete deprotection truncation->sol_truncation Yes sol_side_reactions Use appropriate protecting groups side_reactions->sol_side_reactions Yes multi_peaks Multiple HPLC Peaks? solubility->multi_peaks No sol_solubility Use minimal strong organic solvent (DMSO) solubility->sol_solubility Yes sol_multi_peaks Analyze peaks by MS Optimize synthesis multi_peaks->sol_multi_peaks Yes

Caption: A logical flowchart for troubleshooting common SPPS issues.

References

SP4e stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of the SP4e peptide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide precipitated immediately after reconstituting it in an aqueous buffer. What went wrong?

A1: Precipitation of this compound upon reconstitution is a common issue that can arise from several factors, primarily related to its solubility limits. Peptides with hydrophobic residues can be challenging to dissolve in purely aqueous solutions.[1][2]

  • Concentration: You may be attempting to dissolve the peptide at a concentration above its solubility limit in the chosen buffer.

  • pH: The pH of the solution can significantly impact the net charge of the peptide, affecting its solubility. Peptides are generally least soluble at their isoelectric point (pI).

  • Reconstitution Technique: The method of adding the solvent to the lyophilized powder can influence dissolution.

For solutions, consider starting with a small amount of a water-miscible organic solvent like DMSO to first dissolve the peptide, then slowly adding the aqueous buffer while vortexing.[3]

Q2: I've observed a significant loss of this compound's biological activity in my assay over a short period. What could be the cause?

A2: Loss of biological activity is often linked to the chemical or physical instability of the peptide in solution.[4] The primary culprits are typically degradation or aggregation.

  • Chemical Degradation: Peptides are susceptible to hydrolysis (cleavage of peptide bonds) and oxidation, especially at non-optimal pH values or in the presence of reactive oxygen species.[1][4]

  • Physical Instability: this compound may be forming soluble aggregates or adsorbing to the surfaces of your storage vials (e.g., plastic or glass), reducing the concentration of active, monomeric peptide available.[5]

  • Temperature: Storing the peptide solution at room temperature or even 4°C for extended periods can accelerate degradation.

Q3: How do pH and buffer choice affect the stability of my this compound solution?

A3: Both pH and the chemical composition of the buffer are critical for maintaining peptide stability.

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of peptide bonds. Each peptide has a specific pH range of maximum stability. It is crucial to determine this experimentally.

  • Buffer Components: Certain buffer species can accelerate degradation. For example, phosphate buffers have been noted in some studies to accelerate the decomposition of certain molecules, while citrate buffers might chelate metal ions that could catalyze oxidation.[6] It is advisable to test several buffer systems to find the most inert option for this compound.

Q4: What are the best practices for storing reconstituted this compound peptide?

A4: Proper storage is essential to maintain the integrity of the this compound peptide.

  • Short-Term Storage: For use within a few days, store aqueous solutions at 4°C.[7]

  • Long-Term Storage: For longer periods, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at –20°C or –80°C to avoid repeated freeze-thaw cycles.[7][8]

  • Aliquotting: Aliquotting is crucial because repeated freeze-thaw cycles can lead to peptide aggregation and degradation.[4]

  • Lyophilized Form: The lyophilized powder is the most stable form and should be stored at –20°C or lower in a desiccated environment.[7]

Q5: My this compound peptide contains methionine and cysteine residues. Are there special precautions I should take?

A5: Yes. Peptides containing residues like methionine, cysteine, and tryptophan are susceptible to oxidation.[7]

  • Oxygen Sensitivity: Oxygen in the air and dissolved in your aqueous solution can oxidize these residues, leading to a loss of function.

  • Prevention: To minimize oxidation, you can degas your buffers before use and consider preparing and storing the peptide solution under an inert atmosphere like nitrogen or argon.[7] Using antioxidants may be an option, but their compatibility with your experimental system must be verified.

Troubleshooting Guide for this compound Stability

This guide provides a structured approach to resolving common stability issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Precipitation during reconstitution 1. Concentration is too high.2. pH is near the isoelectric point (pI).3. Improper reconstitution technique.1. Reconstitute at a lower concentration.2. Adjust the buffer pH to be at least 1-2 units away from the pI.3. First, dissolve the peptide in a minimal amount of an organic solvent (e.g., DMSO), then add the aqueous buffer slowly.[3]
Loss of activity after storage 1. Chemical degradation (hydrolysis/oxidation).2. Physical instability (aggregation).3. Adsorption to vial surfaces.1. Store at a lower temperature (–20°C or –80°C) and protect from light.[7] Ensure the buffer pH is optimal.2. Aliquot into single-use vials to avoid freeze-thaw cycles. Consider adding a cryoprotectant for frozen storage.3. Use low-protein-binding tubes.
Inconsistent assay results 1. Repeated freeze-thaw cycles.2. Instability at experimental temperature (e.g., 37°C).3. Buffer incompatibility.1. Prepare fresh working solutions from a frozen stock aliquot for each experiment.2. Perform an in-use stability test to determine how long this compound is stable under your specific assay conditions.3. Verify the compatibility of your storage buffer with your assay buffer and conditions.
Cloudiness in solution after thawing 1. Cryo-aggregation.2. Buffer components precipitating at low temperatures.1. Centrifuge the vial briefly after thawing to pellet any aggregates before taking the supernatant. Use dynamic light scattering (DLS) to check for aggregates.2. Ensure your buffer system is stable at the storage temperature.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

This protocol outlines the standard procedure for reconstituting lyophilized this compound to create a stock solution.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can degrade the peptide.[7]

  • Solvent Preparation: Prepare the recommended reconstitution solvent. For peptides with solubility issues, this may be a high-purity organic solvent like DMSO.

  • Initial Dissolution: Carefully add the appropriate volume of the primary solvent (e.g., DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the vial until all the peptide is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.

  • Aqueous Dilution (if necessary): For creating a working solution, slowly add the aqueous buffer to your concentrated stock solution while mixing. Do not add the stock directly to a large volume of buffer without mixing.

  • Storage: Aliquot the stock solution into single-use, low-protein-binding tubes. Store immediately at –20°C or –80°C.

Protocol 2: pH Stability Assessment of this compound

This protocol is designed to determine the optimal pH for the stability of this compound in an aqueous solution.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Solution Preparation: Prepare solutions of this compound at a fixed concentration in each of the prepared buffers.

  • Incubation: Incubate the solutions at a specific temperature (e.g., 4°C and 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • Analysis: Analyze the samples using a stability-indicating method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method can separate the intact this compound from its degradation products.[9]

  • Data Evaluation: Plot the percentage of intact this compound remaining versus time for each pH value. The pH at which the degradation rate is slowest is the pH of maximum stability.

Visual Guides and Workflows

G start Stability Issue Observed (e.g., Precipitation, Loss of Activity) check_reconstitution Review Reconstitution Protocol start->check_reconstitution solubility_issue Solubility Issue? check_reconstitution->solubility_issue check_storage Evaluate Storage Conditions (Temp, pH, Freeze-Thaw) storage_issue Storage Issue? check_storage->storage_issue check_assay Assess In-Assay Stability assay_issue Assay Condition Issue? check_assay->assay_issue solubility_issue->check_storage No solution_reconstitution Optimize Reconstitution: - Use Organic Solvent (DMSO) - Adjust pH/Concentration solubility_issue->solution_reconstitution Yes storage_issue->check_assay No solution_storage Optimize Storage: - Aliquot & Store at -80°C - Use Low-Binding Tubes - Optimize Buffer storage_issue->solution_storage Yes solution_assay Optimize Assay: - Prepare Fresh Solutions - Minimize Incubation Time - Validate Buffer Compatibility assay_issue->solution_assay Yes end_node Problem Resolved assay_issue->end_node No / Other solution_reconstitution->end_node solution_storage->end_node solution_assay->end_node

Caption: Troubleshooting workflow for this compound stability issues.

G This compound This compound Peptide binding Binding This compound->binding receptor Target Receptor (e.g., Receptor Tyrosine Kinase) receptor->binding inhibition Inhibition of Receptor Dimerization & Autophosphorylation binding->inhibition Conformational Change ras_raf Ras-Raf-MEK-ERK Pathway inhibition->ras_raf pi3k_akt PI3K-Akt Pathway inhibition->pi3k_akt proliferation Cell Proliferation (Blocked) ras_raf->proliferation survival Cell Survival (Blocked) pi3k_akt->survival

Caption: Hypothetical signaling pathway inhibited by this compound peptide.

G start Lyophilized this compound reconstitute Reconstitute Peptide in Various Buffers (pH 4-8) start->reconstitute incubate Incubate Samples at 4°C and 37°C reconstitute->incubate sample Collect Aliquots at T=0, 2, 4, 8, 24h incubate->sample analyze Analyze via RP-HPLC sample->analyze data Plot % Intact Peptide vs. Time analyze->data result Determine Optimal Stability Conditions data->result

References

Technical Support Center: Optimizing PA-GFP Photoactivation

Author: BenchChem Technical Support Team. Date: December 2025

Note on "SP4e": The specific photoactivatable protein "this compound" could not be definitively identified in a review of current scientific literature. It is possible this is a proprietary or less common name. This guide therefore focuses on the well-characterized and widely used Photoactivatable Green Fluorescent Protein (PA-GFP) as a representative example for optimizing photoactivation experiments. The principles and troubleshooting steps outlined here are broadly applicable to many other photoactivatable fluorescent proteins.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the photoactivatable fluorescent protein, PA-GFP.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind PA-GFP photoactivation?

PA-GFP is a variant of the Aequorea victoria green fluorescent protein (GFP). In its native state, it has a major absorbance peak around 400 nm and very low absorbance between 450 and 550 nm.[1][2] Upon intense irradiation with violet light (around 400 nm), the chromophore undergoes a light-induced decarboxylation of the glutamic acid residue at position 222.[1] This causes an irreversible conformational change, shifting the main absorbance peak to around 504 nm.[1][2] As a result, the protein's fluorescence upon excitation with blue light (typically 488 nm) increases by approximately 100-fold.[1][2][3]

Q2: What are the key differences between one-photon and two-photon activation of PA-GFP?

One-photon activation uses a single photon of violet light (e.g., 405 nm laser) to induce the conformational change.[3] Two-photon activation achieves the same result by the near-simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) range (720-840 nm).[4][5] The main advantage of two-photon activation is its superior spatial confinement. Activation is restricted to the focal point of the laser, allowing for precise 3D photoactivation with reduced out-of-focus activation and phototoxicity.[4][6]

Q3: Can I image PA-GFP before activation?

Yes, but the signal will be very weak when using the imaging wavelength for the activated state (e.g., 488 nm). The low absorbance of the pre-activated form in this spectral range is a key feature that provides a high contrast ratio upon activation.[1][7] To locate cells expressing PA-GFP before activation, it is common to either rely on a co-expressed fluorescent marker of a different color or to use low-intensity 405 nm light for imaging the pre-activated state.

Q4: Is PA-GFP a monomer or does it oligomerize?

PA-GFP is a monomeric fluorescent protein.[7] This is a significant advantage for fusion protein studies, as it is less likely to cause aggregation or interfere with the function of the protein of interest compared to fluorescent proteins that have a tendency to dimerize or tetramerize.

Data Presentation: PA-GFP Spectral and Photophysical Properties

The following tables summarize the key quantitative data for PA-GFP before and after photoactivation.

Table 1: One-Photon Spectral Properties of PA-GFP

StateExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Pre-activation~400~517 (very weak)Low at 488 nmVery Low
Post-activation~504~517High at 488 nm~0.79

Table 2: Recommended Wavelengths for PA-GFP Experiments

ProcessOne-Photon Wavelength (nm)Two-Photon Wavelength (nm)
Activation 390 - 415 (typically 405)720 - 840
Imaging (post-act.) ~488880 - 920

Troubleshooting Guide

This guide addresses common issues encountered during PA-GFP experiments in a question-and-answer format.

Q: Why am I seeing a very weak or no signal after photoactivation?

  • A1: Inefficient Photoactivation:

    • Incorrect Wavelength: Ensure your activation laser is within the optimal range (390-415 nm for one-photon, 720-840 nm for two-photon).[4][7]

    • Insufficient Laser Power/Duration: The activation of PA-GFP is dependent on the total light dose. Increase the laser power or the duration of the activation pulse. Be mindful of potential phototoxicity with excessive light exposure.

    • Misaligned Optics: For confocal microscopy, ensure the activation laser is correctly aligned and focused on your region of interest (ROI). Chromatic aberrations in standard objectives can cause the focal planes of the 405 nm activation and 488 nm imaging lasers to differ. Using violet-corrected (VC) objectives is recommended.[3]

  • A2: Low Expression Levels:

    • Transfection/Expression Issues: Verify the expression of your PA-GFP fusion protein using a more sensitive method, or by co-transfecting a bright, constitutively active fluorescent protein as a transfection marker.

    • Codon Optimization: If expressing in a specific cell line, ensure the PA-GFP sequence is codon-optimized for that species to improve expression.

  • A3: Imaging Issues:

    • Incorrect Imaging Wavelength: Confirm you are using the correct excitation wavelength for the activated form of PA-GFP (around 488 nm).

    • Filter Mismatch: Ensure your microscope's filter sets are appropriate for detecting GFP emission (typically around 510-550 nm).

Q: My cells are showing signs of stress or dying after photoactivation. What can I do?

  • A1: Reduce Phototoxicity:

    • Minimize Light Exposure: Use the lowest possible laser power and duration for both activation and imaging that still provides an adequate signal.

    • Utilize Two-Photon Activation: If available, two-photon microscopy significantly reduces phototoxicity by confining the activation to the focal volume.[4]

    • Optimize Imaging Conditions: For time-lapse imaging, reduce the frequency of image acquisition and use the lowest imaging laser power necessary.

    • Use Antioxidants: Supplementing the cell culture medium with antioxidants like Trolox can help mitigate the effects of reactive oxygen species (ROS) generated during fluorescence excitation.[8]

    • Control the Environment: Maintain cells at 37°C and 5% CO2 during imaging. Hypoxic conditions (~3% oxygen) can also reduce phototoxicity.[8]

  • A2: Signs of Phototoxicity:

    • Be aware of morphological changes indicating cell stress, such as membrane blebbing, vacuole formation, cell rounding, or detachment.[9][10]

Q: The fluorescence of my activated PA-GFP is bleaching too quickly.

  • A1: Reduce Imaging Laser Power: The most common cause of photobleaching is excessive excitation light. Reduce the power of your imaging laser (e.g., 488 nm) to the minimum required for a good signal-to-noise ratio.

  • A2: Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to prolong the fluorescent signal.

  • A3: Consider the Experimental Timeframe: PA-GFP, like many fluorescent proteins, has a finite photon budget. Plan your experiments to capture the necessary data before significant photobleaching occurs.

Q: I am observing aggregation of my PA-GFP fusion protein.

  • A1: Check Fusion Protein Design:

    • Linker Sequences: Ensure that a flexible linker is present between PA-GFP and your protein of interest to minimize steric hindrance and improper folding.

    • Fusion Terminus: Test both N- and C-terminal fusions, as the location of the tag can affect the function and localization of the target protein.

  • A2: Reduce Expression Levels: Overexpression of fusion proteins can lead to aggregation. Use a weaker promoter or reduce the amount of transfected DNA to lower the expression level.

  • A3: Confirm with a Control: Express PA-GFP alone to determine if the aggregation is inherent to the fusion construct or a result of high local concentrations.

Mandatory Visualizations

photoactivation_mechanism cluster_pre Pre-activation State cluster_post Post-activation State Pre_State PA-GFP (Neutral Chromophore) Absorbance Max: ~400 nm Activation 405 nm light (1-Photon) or 720-840 nm light (2-Photon) Pre_State->Activation Irradiation Post_State PA-GFP (Anionic Chromophore) Absorbance Max: ~504 nm Imaging 488 nm light Post_State->Imaging Excitation Activation->Post_State Irreversible Decarboxylation Emission Green Fluorescence (~517 nm) Imaging->Emission

Caption: PA-GFP photoactivation mechanism.

experimental_workflow start Start: Cells expressing PA-GFP fusion protein locate Locate expressing cells (e.g., via co-marker or low 405 nm illumination) start->locate pre_image Acquire pre-activation image (488 nm excitation) locate->pre_image select_roi Select Region of Interest (ROI) for photoactivation pre_image->select_roi activate Activate ROI with 405 nm or 720-840 nm laser pulse select_roi->activate post_image Acquire post-activation time-lapse series (488 nm excitation) activate->post_image analyze Analyze data (e.g., protein dynamics, trafficking) post_image->analyze troubleshooting_flowchart decision decision solution solution start Problem: Low or no signal after activation q1 Is cell expression confirmed? start->q1 sol1 Verify expression with co-marker or optimize transfection/codon usage. q1->sol1 No q2 Is activation laser wavelength correct? q1->q2 Yes sol2 Check laser settings: ~405 nm (1P) or 720-840 nm (2P). q2->sol2 No q3 Is activation power/duration sufficient? q2->q3 Yes sol3 Increase laser power or pulse duration. (Caution: phototoxicity) q3->sol3 No q4 Are imaging settings correct? q3->q4 Yes sol4 Check 488 nm imaging laser and GFP emission filters. q4->sol4 No

References

SP4e Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SP4e (Solvent Precipitation, Single-Pot, Solid-Phase-Enhanced) sample preparation. This resource is designed for researchers, scientists, and drug development professionals utilizing this proteomics clean-up technique. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the this compound purification workflow.

Issue 1: Low Protein or Peptide Yield

  • Question: I am experiencing low protein or peptide yields after performing the this compound protocol. What are the potential causes and how can I improve my recovery?

  • Answer: Low yields in this compound can stem from several factors related to the protein aggregation and resolubilization steps. Here are the primary causes and troubleshooting steps:

    • Incomplete Protein Precipitation: Ensure the correct ratio of acetonitrile to your protein sample is used. A common starting point is a 4:1 (v/v) ratio of chilled acetonitrile to the protein solution to effectively insolubilize and aggregate the proteins.[1]

    • Loss of Pellet During Washing: The protein pellet can be loose and easily disturbed, especially with smaller amounts of starting material. When aspirating the supernatant during wash steps, be careful not to disturb the pellet. Leaving a small amount of residual wash buffer (~10 µl) can help prevent accidental aspiration of the pellet.[2]

    • Poor Pellet Resolubilization: This is a critical and common challenge with the this compound technique. The aggregated protein pellet can be very dense and difficult to redissolve in standard digestion buffers.

      • Recommendation: Implement a sodium deoxycholate (SDC)-assisted digestion. SDC is a mild, ionic surfactant that can significantly improve the solubilization of the protein pellet.[3][4] A typical protocol involves resuspending the pellet in a buffer containing SDC before adding trypsin. The SDC can then be removed by acidification and centrifugation prior to mass spectrometry analysis.[4]

    • Suboptimal Protein Concentration: The efficiency of protein recovery in this compound can be dependent on the initial protein concentration. Very dilute samples may lead to greater losses.[5][6] If possible, concentrate your sample before starting the this compound protocol.

Issue 2: Poor Tryptic Digestion Efficiency

  • Question: My mass spectrometry results indicate poor tryptic digestion, with many missed cleavages. How can I improve digestion efficiency?

  • Answer: Inefficient digestion is often linked to the incomplete resolubilization of the aggregated protein pellet.

    • Primary Cause: The dense nature of the protein aggregate formed during this compound can limit the access of trypsin to its cleavage sites.

    • Solution: As with low protein yield, the most effective solution is to improve the solubilization of the pellet.

      • SDC-Assisted Digestion: The use of SDC helps to denature and solubilize the proteins, making them more accessible to trypsin.[3][4] Studies have shown that trypsin retains a high level of activity in the presence of SDC.[4][7]

      • Sonication: After resuspending the pellet in the digestion buffer (with or without SDC), gentle sonication can help to break up the aggregate and improve solubilization.

Issue 3: Contamination in the Final Sample

  • Question: I am observing contaminants in my final peptide sample that interfere with my downstream analysis. How can I minimize contamination?

  • Answer: While this compound is a cleanup technique, contaminants can be carried through if the washing steps are not performed effectively.

    • Inefficient Washing: Ensure that the wash steps are thorough. A common practice is to wash the pellet three times with 80% ethanol.[8] During each wash, gently add the ethanol without disturbing the pellet and then centrifuge to re-pellet any dislodged material before aspirating the supernatant.

    • Carryover of Detergents: If your initial sample contains detergents that are incompatible with mass spectrometry, ensure they are effectively removed. The solvent precipitation and subsequent washes in the this compound protocol are designed to remove such contaminants.[1]

This compound vs. SP3: A Comparative Overview

The this compound technique is a modification of the SP3 (Single-Pot, Solid-Phase-Enhanced Sample Preparation) method. The primary difference is that this compound relies on protein aggregation and centrifugation without the use of carboxylate-modified magnetic beads.[1][8] This distinction influences the types of proteins that are preferentially recovered.

FeatureSP3This compound
Protein Capture Mechanism Proposed combination of hydrophilic interaction liquid chromatography (HILIC)-like and protein aggregation.[1]Primarily protein aggregation.[1]
Solid Phase Carboxylate-modified magnetic beads.[8]Bead-free (centrifugation alone) or with inert glass beads.[8]
Protein Preference Tends to capture more hydrophilic proteins.[1]Tends to capture more hydrophobic and membranous proteins.[1][5]
Key Advantage Well-established for a variety of sample types.Cost-effective (no magnetic beads), can offer improved recovery for low-solubility proteins.[5][9]
Primary Challenge Potential for protein loss if aggregation onto beads is incomplete.Formation of a dense protein pellet that can be difficult to resolubilize.

Experimental Protocols

Standard this compound Protocol

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation: Start with your protein lysate in a suitable buffer.

  • Protein Precipitation: Add 4 volumes of chilled acetonitrile to your protein sample.

  • Aggregation: Vortex the sample for a few seconds at a low speed.

  • Pelleting: Centrifuge the sample at 16,000 x g for 10 minutes to pellet the aggregated proteins.[1]

  • Washing: Carefully remove the supernatant without disturbing the pellet. Add 80% ethanol to wash the pellet. Centrifuge again at 16,000 x g for 2 minutes. Repeat this wash step for a total of three washes.[2][8]

  • Drying: After the final wash, remove the supernatant and allow the pellet to air dry briefly.

  • Resolubilization and Digestion: Resuspend the pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate). For improved results, use an SDC-assisted digestion protocol. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.[2]

  • Peptide Recovery: After digestion, centrifuge the sample to pellet any insoluble material. The supernatant containing the peptides is then collected for downstream analysis.

SDC-Assisted Digestion Protocol

This protocol is designed to be integrated into the this compound workflow at the resolubilization step.

  • Pellet Resuspension: After the final wash and brief drying of the protein pellet, resuspend it in a buffer containing 1% SDC (e.g., 1% SDC in 50 mM ammonium bicarbonate).

  • Reduction and Alkylation: Proceed with standard reduction (e.g., with DTT) and alkylation (e.g., with iodoacetamide) steps.

  • Digestion: Add trypsin and incubate overnight at 37°C.

  • SDC Removal: After digestion, add trifluoroacetic acid (TFA) to a final concentration of 0.5-1% to precipitate the SDC.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes.

  • Peptide Collection: The peptides will be in the supernatant. Carefully collect the supernatant for mass spectrometry analysis.

Visualized Workflows

SP4e_Workflow cluster_start Sample Preparation cluster_precipitation Protein Aggregation cluster_wash Washing cluster_digestion Digestion cluster_end Peptide Recovery start Protein Lysate acetonitrile Add Chilled Acetonitrile (4:1 v/v) start->acetonitrile vortex Vortex acetonitrile->vortex centrifuge1 Centrifuge (16,000 x g) vortex->centrifuge1 wash Wash Pellet with 80% Ethanol (3x) centrifuge1->wash centrifuge2 Centrifuge (16,000 x g) wash->centrifuge2 resolubilize Resolubilize Pellet (Optional SDC) centrifuge2->resolubilize digest Add Trypsin & Incubate resolubilize->digest end Collect Peptides for Mass Spectrometry digest->end

Caption: this compound Experimental Workflow.

Troubleshooting_Logic issue Low Protein Yield or Poor Digestion Efficiency cause Primary Cause: Poor Pellet Resolubilization issue->cause solution Recommended Solution: SDC-Assisted Digestion cause->solution outcome Improved Solubilization & Enzyme Accessibility solution->outcome

Caption: Troubleshooting Logic for Common this compound Issues.

References

Validation & Comparative

SP4e vs. Traditional Fluorescent Dyes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular imaging and drug development, the selection of appropriate fluorescent probes is paramount to generating high-fidelity data. This guide provides an objective comparison between the novel SP4e photochromic compounds and traditional fluorescent dyes, namely Fluorescein Isothiocyanate (FITC) and Rhodamine B. We present a detailed analysis of their photophysical properties, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

Executive Summary

This compound represents a class of photochromic molecules, specifically spiropyrans, which can be reversibly switched between a non-fluorescent (spiropyran, SP) and a fluorescent (merocyanine, MC) state using light. This unique characteristic offers a distinct advantage in applications requiring temporal and spatial control of fluorescence. In contrast, traditional dyes like FITC and Rhodamine B exhibit constitutive fluorescence. While traditional dyes are well-established and offer high initial brightness, this compound provides the capability for photoswitching, which can be leveraged in advanced imaging techniques such as super-resolution microscopy. However, the fluorescence of this compound is highly dependent on its local environment, and its photostability is characterized by its fatigue resistance to repeated switching cycles, a different paradigm from the photobleaching of conventional dyes.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent probe is dictated by its photophysical characteristics. The following table summarizes the key quantitative data for this compound (in its fluorescent merocyanine form) and the traditional fluorescent dyes, FITC and Rhodamine B.

PropertyThis compound (Merocyanine form)Fluorescein Isothiocyanate (FITC)Rhodamine B
Excitation Max (λex) ~550-600 nm (environment dependent)~495 nm~555 nm
Emission Max (λem) ~600-670 nm (environment dependent)~521 nm~580 nm
Quantum Yield (Φ) Generally low in solution; up to 0.24 in polymer nanoparticles~0.92-0.95~0.31-0.70 (solvent dependent)
Photostability Moderate (subject to photo-fatigue)LowModerate
Key Feature Photoswitchable FluorescenceHigh Initial BrightnessGood Photostability in certain environments

Performance Characteristics

This compound (Spiropyrans)

The hallmark of this compound is its photochromism. The closed spiropyran (SP) form is colorless and non-fluorescent. Upon irradiation with UV light (e.g., ~365 nm), the C-O spiro bond cleaves, leading to the formation of the planar, conjugated, and fluorescent open merocyanine (MC) form. This process can be reversed by exposing the MC form to visible light or by thermal relaxation.

The fluorescence of the MC form is highly sensitive to the polarity of its environment. In aqueous solutions, the quantum yield is often very low. However, in non-polar environments, such as the hydrophobic core of polymer nanoparticles, the quantum yield can be significantly enhanced. This environmental sensitivity can be exploited for sensing applications but requires careful optimization for consistent imaging results.

The photostability of this compound is primarily discussed in terms of its fatigue resistance , which is the ability to withstand multiple switching cycles before irreversible degradation occurs. While some spiropyran derivatives show good fatigue resistance, this is a key consideration for experiments requiring long-term or repeated imaging.

Traditional Fluorescent Dyes: FITC and Rhodamine B

Fluorescein (FITC) is one of the most widely used fluorescent dyes due to its high absorptivity and excellent fluorescence quantum yield.[1] However, it has notable drawbacks, including a high rate of photobleaching and pH-sensitive fluorescence.[1][2]

Rhodamine B is another popular traditional dye known for its good photostability and brightness in the orange-red spectrum.[3] Its quantum yield is solvent-dependent.[3] Rhodamine dyes are generally less susceptible to pH changes than fluorescein.

Experimental Protocols

General Protocol for Inducing and Measuring this compound Fluorescence

This protocol outlines the basic steps for switching this compound to its fluorescent state and measuring its emission.

Materials:

  • This compound derivative dissolved in an appropriate solvent (e.g., ethanol or encapsulated in a polymer matrix).

  • UV lamp (e.g., 365 nm).

  • Visible light source.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Prepare a solution of the this compound derivative at the desired concentration.

  • To induce fluorescence, irradiate the sample with UV light. The duration of irradiation will depend on the specific this compound derivative and the intensity of the light source.

  • Measure the fluorescence emission spectrum using a fluorometer or capture images using a fluorescence microscope equipped with appropriate filters for the MC form's emission wavelength.

  • To switch the fluorescence off, irradiate the sample with visible light or allow it to relax thermally in the dark.

  • The switching process can be repeated, and the change in fluorescence intensity can be monitored over multiple cycles to assess fatigue resistance.

Protocol for Live-Cell Imaging with this compound

This protocol provides a general guideline for using this compound for live-cell imaging.

Materials:

  • Live cells cultured on a suitable imaging dish.

  • This compound derivative suitable for cellular uptake (e.g., encapsulated in biocompatible nanoparticles).

  • Cell culture medium.

  • Fluorescence microscope with UV and visible light sources and appropriate filter sets.

Procedure:

  • Incubate the live cells with the this compound derivative at an optimized concentration and for a sufficient duration to allow for cellular uptake.

  • Wash the cells with fresh medium to remove any unbound this compound.

  • Place the imaging dish on the microscope stage.

  • To visualize the cells, irradiate the region of interest with UV light to switch the this compound to its fluorescent MC form.

  • Capture fluorescence images using the appropriate filter set.

  • To erase the fluorescence signal or perform dynamic studies, irradiate with visible light.

Signaling Pathways and Experimental Workflows

The unique photoswitchable nature of this compound allows for its application in advanced imaging modalities and for probing dynamic cellular processes.

Experimental Workflow: Photoswitchable Labeling and Imaging

The following diagram illustrates a typical workflow for using this compound in a photoswitchable imaging experiment.

G cluster_prep Sample Preparation cluster_imaging Imaging Cycle a Incubate cells with This compound probe b Wash to remove unbound probe a->b c Irradiate with UV light (Fluorescence ON) b->c Mount on microscope d Acquire fluorescence image c->d e Irradiate with visible light (Fluorescence OFF) d->e e->c Repeat cycle

Caption: Workflow for photoswitchable fluorescence imaging with this compound.

Logical Relationship: this compound Isomerization and Fluorescence

The core principle of this compound functionality is the reversible isomerization between its two states, which directly controls its fluorescence output.

G SP Spiropyran (SP) Non-fluorescent MC Merocyanine (MC) Fluorescent SP->MC UV light MC->SP Visible light or Thermal relaxation

Caption: Reversible isomerization of this compound between its non-fluorescent and fluorescent states.

Conclusion

This compound and other spiropyran-based photochromic compounds offer a paradigm shift from the "always on" nature of traditional fluorescent dyes. Their key advantage lies in the ability to control fluorescence in space and time, opening up new possibilities in advanced microscopy and the study of dynamic biological processes. However, their environmental sensitivity and unique photostability profile (fatigue resistance) require careful consideration and optimization for specific experimental contexts. Traditional dyes like FITC and Rhodamine B remain valuable tools, particularly when high initial brightness and well-established protocols are the primary requirements. The choice between this compound and traditional dyes will ultimately depend on the specific demands of the research question and the experimental design.

References

Unraveling SP4e: A Specific PPAR-γ Activator, Not a Broad Target Validation Platform

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate a comparison guide for "SP4e" as a technology for validating biological targets have revealed a fundamental misinterpretation of the term. Scientific literature identifies this compound not as a general validation platform, but as a specific small molecule—a thiazolidine-2,4-dione derivative—that has been validated as an activator of a particular biological target, Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This guide, therefore, pivots to present the validation of this compound for its specific target, PPAR-γ, and will provide an overview of a widely used technology for biological target validation as a more appropriate response to the user's core interest.

Validation of the Small Molecule this compound for the Biological Target PPAR-γ

The compound this compound has been synthesized and investigated for its potential as an anti-diabetic agent. Its mechanism of action involves the activation of PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.

The following table summarizes the quantitative data available for this compound and a related compound, SP4f, in comparison to the established anti-diabetic drug, pioglitazone.

CompoundTargetAssay TypeMetricValueReference
This compound PPAR-γIn vitro (HEK-2 cells)EC50739 nM[1]
PPAR-γIn vivo (mice tissue)PPAR-γ expression activation7.68 ± 0.65[2]
Molecular DockingDocking Score-9.082[2]
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)Binding Free Energy-19.9[2]
SP4f PPAR-γIn vitro (HEK-2 cells)EC50826.7 nM[2]
PPAR-γIn vivo (mice tissue)PPAR-γ expression activation7.84 ± 0.431[2]
Molecular DockingDocking Score-10.345[2]
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)Binding Free Energy-16.1[2]
Pioglitazone PPAR-γIn vitro (HEK-2 cells)EC50575.2 nM[2]
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)Binding Free Energy-13[2]

Molecular Docking and MM/GBSA: The study by Gupta et al. (2023) utilized fragment-based drug design and virtual screening to identify novel thiazolidine-2,4-dione derivatives. Molecular docking was performed to predict the binding poses and affinities of the designed compounds to the PPAR-γ protein. The binding free energies were calculated using the Prime MM/GBSA approach to further validate the docking results.[2]

In vitro PPAR-γ Activation Assay: The half-maximal effective concentration (EC50) of this compound for PPAR-γ activation was determined using a HEK-2 cell line.[1][2]

In vivo Studies in Swiss Albino Mice: The hypoglycaemic effects of this compound were evaluated in a Swiss albino mice model. The compound was administered to the mice, and subsequent changes in blood glucose levels and lipid profiles (total cholesterol, triglycerides, LDL, and HDL) were measured. The activation of PPAR-γ in mice tissue was also quantified.[2]

The following diagram illustrates the signaling pathway of PPAR-γ activation.

PPAR_gamma_pathway PPAR-γ Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPARg_RXR PPAR-γ/RXR Heterodimer Ligand->PPARg_RXR Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Metabolic_Effects Regulation of Glucose and Lipid Metabolism Protein_Synthesis->Metabolic_Effects

Caption: Diagram of the PPAR-γ signaling pathway activated by a ligand like this compound.

A Guide to a Broadly Applicable Target Validation Technology: Proteolysis Targeting Chimeras (PROTACs)

Since this compound is not a broadly applicable target validation technology, we present here a brief comparison guide for a highly relevant and widely used technology in drug discovery for target validation: Proteolysis Targeting Chimeras (PROTACs) .

PROTACs are bifunctional molecules that induce the degradation of a target protein. They represent a powerful tool for target validation because they can demonstrate the therapeutic effect of removing a target protein, which can be more profound and sustained than simply inhibiting its activity.

Comparison of PROTACs with Small Molecule Inhibitors
FeaturePROTACsSmall Molecule Inhibitors
Mechanism of Action Induce target protein degradation via the ubiquitin-proteasome system.Bind to the active site or an allosteric site to inhibit protein function.
Mode of Action Catalytic - one PROTAC molecule can induce the degradation of multiple target protein molecules.Stoichiometric - one inhibitor molecule binds to one target protein molecule.
Target Scope Can target proteins without a known active site ("undruggable" targets).Primarily effective against proteins with well-defined binding pockets (e.g., enzymes, receptors).
Effect on Target Complete removal of the target protein.Inhibition of a specific function of the target protein.
Pharmacodynamics Can have a prolonged duration of action, as resynthesis of the protein is required for the effect to be reversed.Duration of action is typically dependent on the pharmacokinetic properties of the inhibitor.
Potential for Resistance Resistance can develop through mutations in the target protein that prevent PROTAC binding or through alterations in the ubiquitin-proteasome system.Resistance often arises from mutations in the inhibitor binding site.

The following diagram outlines a typical experimental workflow for validating a biological target using a PROTAC.

PROTAC_workflow PROTAC Target Validation Workflow Target_Selection 1. Target Selection PROTAC_Design 2. PROTAC Design & Synthesis Target_Selection->PROTAC_Design In_Vitro_Degradation 3. In Vitro Degradation Assay (e.g., Western Blot, Mass Spec) PROTAC_Design->In_Vitro_Degradation Cellular_Phenotype 4. Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) In_Vitro_Degradation->Cellular_Phenotype In_Vivo_Studies 5. In Vivo Efficacy & Toxicity Studies Cellular_Phenotype->In_Vivo_Studies Target_Validated Target Validated In_Vivo_Studies->Target_Validated

Caption: A typical workflow for validating a biological target using a PROTAC.

This guide clarifies the nature of this compound and provides a relevant overview of a powerful target validation technology. For a more in-depth comparison of different target validation technologies, further specific inquiries are welcome.

References

A Comparative Analysis of the Photochromism of Short- and Long-Chain Spiropyrans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the photochromic behavior of spiropyran derivatives, focusing on the influence of N-alkyl chain length on their key performance characteristics. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of a representative short-chain (SP-C4) and long-chain (SP-C8) spiropyran, supported by experimental data and protocols.

Spiropyrans are a prominent class of photochromic molecules that undergo a reversible transformation between a colorless, non-polar spiro (SP) form and a colored, polar merocyanine (MC) form upon stimulation with light. This switching behavior is accompanied by significant changes in absorption spectra, polarity, and molecular geometry, making them highly attractive for a wide range of applications, including molecular switches, optical data storage, and photopharmacology. The properties of spiropyrans can be finely tuned by modifying their molecular structure, with the length of the N-alkyl substituent on the indoline moiety being a critical parameter that influences their photochromic performance.

This guide presents a comparative analysis of two representative N-alkyl substituted spiropyrans: a short-chain derivative, N-butyl-spiropyran (hypothetically termed SP-C4), and a long-chain derivative, N-octyl-spiropyran (hypothetically termed SP-C8). While direct comparative data for compounds precisely named "SP4e" and "SP8" is not available in the current literature, this analysis is based on established trends and data from studies on homologous series of N-alkylated spiropyrans.

Quantitative Comparison of Photochromic Properties

The following table summarizes the key photochromic parameters for our representative short-chain (SP-C4) and long-chain (SP-C8) spiropyrans in a common organic solvent like acetonitrile. These values are representative and intended to illustrate the general trends observed with varying N-alkyl chain lengths.

PropertySP-C4 (N-butyl-spiropyran)SP-C8 (N-octyl-spiropyran)Influence of Increased Alkyl Chain Length
Absorption Maximum (λmax) of Spiro (SP) Form ~295 nm~295 nmNegligible
Absorption Maximum (λmax) of Merocyanine (MC) Form ~550 nm~550 nmMinimal shift, can be slightly solvent-dependent
Molar Extinction Coefficient (ε) of MC Form HighSlightly LowerMay decrease slightly due to aggregation effects
Photostationary State (PSS) with UV light High conversion to MC formSlightly lower conversion to MC formCan lead to a less polar microenvironment, slightly disfavoring the polar MC form
Thermal Decay Rate (MC to SP) FasterSlowerIncreased chain length can sterically hinder the reversion to the SP form, slowing the decay
Fatigue Resistance GoodGenerally ImprovedLonger alkyl chains can provide a more protective microenvironment, reducing photodegradation

Signaling Pathway: The Photochromic Transformation of Spiropyran

The photochromism of spiropyrans is a unimolecular reaction involving the reversible isomerization between the spiro (SP) and merocyanine (MC) forms. This process can be initiated by UV light and reversed by visible light or heat.

G SP Spiro (SP) Form (Colorless, Non-polar) MC Merocyanine (MC) Form (Colored, Polar) SP->MC UV Light (e.g., 365 nm) MC->SP Visible Light (e.g., > 500 nm) or Heat (Δ)

Figure 1. Photochromic switching of spiropyran.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of photochromic compounds. Below are standard experimental protocols for key analyses.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) of the SP and MC forms and to monitor the photochromic switching process.

Methodology:

  • Prepare a dilute solution of the spiropyran compound (e.g., 1 x 10⁻⁵ M) in a spectroscopic grade solvent (e.g., acetonitrile).

  • Record the initial absorption spectrum using a UV-Vis spectrophotometer. This spectrum represents the thermally equilibrated state, which is predominantly the SP form.

  • Irradiate the solution with a UV light source (e.g., 365 nm LED) for a defined period to induce the conversion to the MC form.

  • Immediately record the absorption spectrum of the irradiated solution to determine the λmax of the MC form and the absorbance at the photostationary state (PSS).

  • To observe the reverse reaction, irradiate the solution with visible light (e.g., > 500 nm) or allow it to thermally revert in the dark, recording spectra at regular intervals.

Thermal Decay Kinetics

Objective: To determine the rate of the thermal reversion from the MC form to the SP form.

Methodology:

  • Prepare a solution of the spiropyran as described above.

  • Irradiate the solution with UV light to achieve the PSS, ensuring maximum conversion to the MC form.

  • Place the cuvette in a thermostated cell holder in the spectrophotometer and monitor the decrease in absorbance at the λmax of the MC form over time in the dark.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order decay process, the plot will be linear.

  • The rate constant (k) can be determined from the slope of the linear fit (slope = -k). The half-life (t₁/₂) can then be calculated as t₁/₂ = ln(2)/k.

Quantum Yield Determination

Objective: To quantify the efficiency of the photochemical conversion from the SP to the MC form.

Methodology:

  • The quantum yield (Φ) is typically determined relative to a well-characterized actinometer (a chemical system with a known quantum yield).

  • Prepare solutions of the sample and the actinometer with similar absorbances at the excitation wavelength.

  • Irradiate both solutions under identical conditions (light source, intensity, geometry).

  • Monitor the change in absorbance of both the sample and the actinometer as a function of irradiation time.

  • The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (A_actinometer / A_sample) where k is the rate of change of absorbance and A is the absorbance at the excitation wavelength.

Fatigue Resistance Measurement

Objective: To assess the stability of the spiropyran over multiple switching cycles.

Methodology:

  • Prepare a solution of the spiropyran.

  • Subject the solution to repeated cycles of UV and visible light irradiation to switch between the SP and MC forms.

  • After a set number of cycles (e.g., 10, 50, 100), record the full absorption spectrum at the PSS for the MC form.

  • Fatigue is quantified by the decrease in the maximum absorbance of the MC form over the course of the experiment. A smaller decrease indicates higher fatigue resistance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of spiropyran photochromism.

G cluster_synthesis Synthesis & Purification cluster_characterization Photochromic Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesize Spiropyran (e.g., SP-C4, SP-C8) purification Purify via Chromatography synthesis->purification uv_vis UV-Vis Spectroscopy (λmax, PSS) purification->uv_vis kinetics Thermal Decay Kinetics (k, t₁/₂) uv_vis->kinetics quantum_yield Quantum Yield Measurement kinetics->quantum_yield fatigue Fatigue Resistance Test quantum_yield->fatigue data_processing Process Spectroscopic Data fatigue->data_processing comparison Compare SP-C4 vs. SP-C8 data_processing->comparison

Figure 2. Experimental workflow for spiropyran analysis.

Conclusion

The length of the N-alkyl chain on the indoline moiety of a spiropyran molecule has a discernible impact on its photochromic properties. While the absorption maxima of the spiro and merocyanine forms are not significantly altered, the kinetics of the thermal decay and the fatigue resistance can be tuned by varying the chain length. Generally, longer alkyl chains tend to slow down the thermal reversion from the colored merocyanine form to the colorless spiro form and can enhance the molecule's stability over repeated switching cycles. This guide provides a foundational understanding and a practical framework for researchers to conduct their own comparative analyses of spiropyran derivatives for various applications in materials science and drug development.

SP4: A Comparative Guide to an Enhanced Proteomics Sample Preparation Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and efficient protein extraction for downstream analysis, the Solvent Precipitation SP3 (SP4) method offers a significant advancement over traditional techniques. This guide provides a comprehensive comparison of SP4's performance, particularly in different solvent environments, against other common sample preparation protocols.

The SP4 method, an evolution of the Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3) technique, leverages solvent-induced protein precipitation and capture by centrifugation, optionally assisted by inert glass beads. This approach has been shown to enhance protein recovery, improve reproducibility, and offer a more cost-effective and scalable workflow for proteomics analysis.[1][2][3][4]

Performance in Different Solvent Environments

A key aspect of the SP4 protocol is the use of organic solvents to induce protein aggregation. The concentration of the organic solvent is a critical parameter influencing the efficiency of protein capture.

Studies have demonstrated that using a higher concentration of acetonitrile (ACN), such as 80%, leads to a greater recovery of low-solubility and transmembrane proteins compared to the 50% ACN concentration often used in the SP3 method.[1][2] This enhancement is attributed to more effective protein precipitation. The choice of solvent and its concentration can thus be tailored to the specific characteristics of the proteome being investigated. While ACN is the most commonly cited solvent, the principles of SP4 suggest that other organic solvents could be employed, though systematic comparisons are less documented.

Comparative Performance Analysis

To provide a clear understanding of SP4's advantages, the following tables summarize its performance against the conventional SP3 method and another widely used technique, S-Trap.

Table 1: Protein and Peptide Identifications

Input Amount (µg)MethodMean Protein IDsMean Peptide IDsReference
1SP3~2467~15000[2]
1SP4-BF ~3036 ~20000 [2]
1SP4-GB ~2973 ~19000 [2]
10SP33281~25000[2]
10SP4-BF 3248~25000[2]
10SP4-GB 3297~26000[2]
100SP3~3681~30000[2]
100SP4-BF ~3810 ~32000 [2]
100SP4-GB ~3829 ~32000 [2]
500SP3~2377~18000[2]
500SP4-BF ~2549 ~20000 [2]
500SP4-GB ~2727 ~22000 [2]
5000SP3~3209~28000[2]
5000SP4-BF ~3272 ~29000 [2]
5000SP4-GB ~3323 ~30000 [2]

SP4-BF: SP4 bead-free; SP4-GB: SP4 with glass beads.

Table 2: Quantitative Reproducibility

MethodMedian Protein R²Reference
SP30.970[1][2]
SP4-BF 0.980 [1][2]
SP4-GB 0.993 [1][2]

As the data indicates, SP4 consistently matches or exceeds the performance of SP3 in terms of protein and peptide identifications across a wide range of protein inputs.[2] Furthermore, SP4 demonstrates improved quantitative reproducibility, a critical factor for reliable downstream analysis.[1][2]

Experimental Protocols and Workflows

The following section details the methodologies for the SP4 protocol and provides a visual representation of the workflow.

SP4 Protocol

The SP4 protocol simplifies the sample preparation process by replacing the magnetic bead-based capture of SP3 with centrifugation.

  • Protein Solubilization: Lyse cells or tissues in a suitable buffer containing detergents.

  • Reduction and Alkylation: Reduce cysteine bonds with a reducing agent (e.g., DTT) and alkylate with an alkylating agent (e.g., iodoacetamide).

  • Protein Precipitation: Add acetonitrile (ACN) to the protein solution to a final concentration of 80% to induce protein precipitation. For the SP4-GB variant, a suspension of inert glass beads in ACN is added.

  • Protein Capture: Centrifuge the sample to pellet the aggregated protein.

  • Washing: Wash the protein pellet with 80% ethanol and then 100% ACN to remove contaminants such as detergents and salts.

  • Digestion: Resuspend the washed protein pellet in a digestion buffer and add proteolytic enzymes (e.g., trypsin, Lys-C).

  • Peptide Recovery: After digestion, centrifuge the sample to pellet any insoluble material (and glass beads if used), and collect the supernatant containing the peptides for LC-MS analysis.

Experimental Workflow Diagrams

cluster_SP3 SP3 Workflow cluster_SP4 SP4 Workflow SP3_start Protein Solution SP3_precip Add Acetonitrile & Magnetic Beads SP3_start->SP3_precip SP3_capture Magnetic Capture SP3_precip->SP3_capture SP3_wash Wash Steps SP3_capture->SP3_wash SP3_digest On-Bead Digestion SP3_wash->SP3_digest SP3_elute Elute Peptides SP3_digest->SP3_elute SP4_start Protein Solution SP4_precip Add Acetonitrile (Optional Glass Beads) SP4_start->SP4_precip SP4_capture Centrifugation SP4_precip->SP4_capture SP4_wash Wash Steps SP4_capture->SP4_wash SP4_digest In-Solution Digestion SP4_wash->SP4_digest SP4_recover Recover Peptide Supernatant SP4_digest->SP4_recover

Caption: Comparative workflow of SP3 and SP4 methods.

The diagram above illustrates the streamlined nature of the SP4 protocol compared to SP3. The key divergence is the replacement of magnetic capture with centrifugation, which can simplify handling and reduce costs associated with magnetic beads.

Comparative Experimental Design

To further understand the performance of SP4 against other methods, a typical experimental design is depicted below.

cluster_methods Protein Cleanup Methods Lysate Cell Lysate SP3 SP3 Lysate->SP3 SP4 SP4 Lysate->SP4 S_Trap S-Trap Lysate->S_Trap Digest Tryptic Digestion SP3->Digest SP4->Digest S_Trap->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Protein ID, Quantification) LCMS->Data

References

Unveiling the Specificity of SP4: A Comparative Guide to Anti-Cyclin D1 Antibody Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a highly specific and sensitive antibody for Cyclin D1 detection, the rabbit monoclonal antibody [SP4] has emerged as a leading candidate. This guide provides an objective comparison of its performance against other commercially available clones, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.

The nomenclature "SP4e" is not commonly found in scientific literature or commercial antibody databases. It is highly probable that this refers to the well-documented and widely utilized anti-Cyclin D1 rabbit monoclonal antibody clone, [SP4]. This guide will focus on the performance and cross-reactivity profile of this specific and highly-regarded antibody.

Performance Comparison of Anti-Cyclin D1 Antibodies

The selection of a primary antibody is critical for the accuracy and reproducibility of experimental results. In the context of Cyclin D1 detection, particularly in immunohistochemistry (IHC), the [SP4] clone has demonstrated superior performance compared to other antibodies, such as the mouse monoclonal [DCS-6].

A key study comparing these two clones in the diagnosis of mantle cell lymphoma (MCL) provides quantitative insights into their respective efficacies. The results, summarized in the table below, highlight the enhanced sensitivity and staining intensity of the [SP4] antibody.

FeatureAnti-Cyclin D1 [SP4] (Rabbit Monoclonal)Anti-Cyclin D1 [DCS-6] (Mouse Monoclonal)
Immunoreactivity in MCL Cases 100% (22/22 cases)95.4% (21/22 cases)
Prevalence of Immunoreactive Neoplastic Cells 86.6% ± 13.1%39.8% ± 32.0%
Staining Intensity Moderate to Strong in all casesFaint in 76.2% of cases
"High Cyclin D1 Expressors" Classification 100% of cases45.4% of cases

This data clearly indicates that the [SP4] clone is more effective in identifying Cyclin D1 immunoreactivity, with a significantly higher percentage of stained neoplastic cells and stronger staining intensity[1].

Specificity and Cross-Reactivity Profile of [SP4]

A crucial aspect of antibody performance is its specificity—the ability to bind exclusively to its intended target without cross-reacting with other molecules. The anti-Cyclin D1 [SP4] antibody has been rigorously validated to ensure high specificity.

Knockout (KO) Validation: The most definitive method for confirming antibody specificity is through testing on knockout cell lines, which do not express the target protein. The [SP4] antibody has been validated using this method. Western blot analysis shows a clear band at the expected molecular weight for Cyclin D1 in wild-type cell lysates, while this band is absent in lysates from Cyclin D1 knockout cells[2]. This provides unequivocal evidence of the antibody's specificity for Cyclin D1.

Experimental Methodologies

To ensure reproducible and reliable results, adherence to established protocols is paramount. Below are representative protocols for the use of the anti-Cyclin D1 [SP4] antibody in Immunohistochemistry and Western Blotting.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-mediated antigen retrieval using a 10mM citrate buffer (pH 6.0) for 10-20 minutes, followed by cooling at room temperature for 20 minutes[3].

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding with a suitable protein block (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the sections with the anti-Cyclin D1 [SP4] antibody at a recommended dilution (typically 1:100-1:500) for 30-60 minutes at room temperature[5].

  • Detection: Use a suitable HRP-conjugated secondary antibody and a DAB substrate kit for visualization.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Positive Control: Mantle cell lymphoma or breast carcinoma tissue can be used as a positive control[3][5].

Western Blot (WB) Protocol
  • Sample Preparation: Lyse cells in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBS-T for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Cyclin D1 [SP4] antibody at a recommended dilution (e.g., 1:25) overnight at 4°C[2].

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Cyclin D1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context of Cyclin D1 and the experimental process, the following diagrams have been generated.

CyclinD1_Pathway Cyclin D1 Signaling Pathway in Cell Cycle Progression cluster_activation Mitogenic_Stimuli Mitogenic Stimuli (Growth Factors) Ras_Pathway Ras/MAPK Pathway Mitogenic_Stimuli->Ras_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Mitogenic_Stimuli->PI3K_AKT_Pathway CyclinD1_Gene CCND1 Gene Transcription Ras_Pathway->CyclinD1_Gene PI3K_AKT_Pathway->CyclinD1_Gene CyclinD1_Protein Cyclin D1 Protein CyclinD1_Gene->CyclinD1_Protein CyclinD1_CDK46 Active Cyclin D1/ CDK4/6 Complex CyclinD1_Protein->CyclinD1_CDK46 CDK4_6 CDK4/6 CDK4_6->CyclinD1_CDK46 pRb pRb CyclinD1_CDK46->pRb Phosphorylates pRb_p Phosphorylated pRb E2F E2F Transcription Factor pRb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Transcription IHC_Workflow Immunohistochemistry (IHC) Workflow for Cyclin D1 Detection Tissue_Prep Tissue Preparation (Deparaffinization & Rehydration) Antigen_Retrieval Antigen Retrieval (Heat-mediated) Tissue_Prep->Antigen_Retrieval Blocking Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-Cyclin D1 [SP4]) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Microscopic Analysis Counterstain->Imaging

References

benchmarking SP4e against existing imaging agents

Author: BenchChem Technical Support Team. Date: December 2025

An imaging agent referred to as "SP4e" could not be identified in publicly available scientific literature or databases. Searches for "this compound" in the context of fluorescent, photoacoustic, and MRI imaging agents did not yield any specific imaging probe with this designation.

The term "this compound" was found in unrelated contexts, including:

  • A designation for a pyrazolo-pyridine derivative with potential anti-diabetic and anti-cancer properties. In this research, a fluorescent probe (DCFH-DA) was used to detect reactive oxygen species in the presence of the "this compound" compound, but "this compound" itself was not the imaging agent.

  • A "this compound surface sampling kit" utilized with a chemical agent detector for military applications.

Without specific information on the nature of the "this compound" imaging agent, including its imaging modality (e.g., fluorescence, MRI, PET), its target (e.g., a specific enzyme, cell type, or physiological process), and its chemical and physical properties, a meaningful and objective comparison to existing imaging agents cannot be conducted.

To generate a useful comparison guide, the following information about "this compound" is essential:

  • Modality: What imaging technique is used with this compound?

  • Target: What biological molecule or process does this compound detect or visualize?

  • Chemical Structure: What is the basic chemical composition of this compound?

  • Mechanism of Action: How does this compound generate a signal in response to its target?

  • Key Performance Metrics: What are its known properties, such as quantum yield, relaxivity, signal-to-noise ratio, specificity, and sensitivity?

Once these details are provided, a comprehensive and objective comparison guide can be developed, including structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows as requested.

A Comparative Guide to the Validation of Peptide-Based Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptide-based biosensors with alternative technologies, focusing on performance validation through experimental data. While the specific term "SP4e-based biosensor" did not yield distinct results in scientific literature, it is likely to refer to a specific class of peptide-based biosensors. Peptides, short chains of amino acids, are increasingly utilized as biorecognition elements in biosensors due to their high stability, selectivity, and ease of synthesis.[1][2][3] This guide will, therefore, focus on the validation of these versatile biosensors.

Introduction to Peptide-Based Biosensors

Peptide-based biosensors are analytical devices that use peptides as the biological sensing element to detect specific molecules.[4][5] Their advantages include good stability, selective affinity for target analytes, and straightforward construction.[3] These biosensors are a promising alternative for detecting various protein biomarkers, including enzymes like proteases and kinases, as well as antibodies.[3]

Comparative Analysis of Biosensor Platforms

The selection of a biosensor platform is a critical decision in drug discovery and development, often involving a trade-off between data reliability and sample throughput.[6][7] Below is a comparison of common biosensor platforms.

FeaturePeptide-Based BiosensorsSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Electrochemical Biosensors
Principle Utilizes the specific binding of a peptide to a target analyte. Detection can be electrochemical, optical, or mass-based.Measures changes in the refractive index on a sensor surface upon analyte binding.[8][9]Measures interference pattern of white light reflected from two surfaces: a reference and the sensor tip with immobilized ligand.Measures changes in electrical properties (current, potential, impedance) upon analyte binding.[3]
Throughput Can be adapted for high-throughput screening.Varies by instrument, with some offering high-throughput capabilities.[6][7]Generally high-throughput, suitable for screening large numbers of samples.[6][7]Can be multiplexed for high-throughput analysis.
Sensitivity High sensitivity can be achieved, often enhanced with nanomaterials.[10]High sensitivity, capable of detecting small molecules.[11]Generally lower sensitivity compared to SPR, more suited for larger molecules.Very high sensitivity, with the ability to detect analytes at very low concentrations.[12]
Data Quality Can provide high-quality kinetic and affinity data.Considered the "gold standard" for high-quality kinetic data.[6]Provides reliable kinetic and affinity data, though may have lower precision than SPR for some interactions.[6][7]Data quality is dependent on the specific electrochemical technique and sensor design.
Cost Can be cost-effective due to the low cost of peptide synthesis.[5]High initial instrument cost, with ongoing costs for sensor chips.Moderate to high instrument cost.Generally lower instrument cost and disposable electrodes can be cost-effective.
Applications Drug discovery, diagnostics, environmental monitoring.[13]Characterization of biomolecular interactions, kinetics, and affinity determination.[8][14]Screening, quantitation, and kinetic analysis of proteins and other large molecules.Clinical diagnostics, food safety, environmental monitoring.[3]

Experimental Protocols for Validation

The validation of a peptide-based biosensor involves a series of experiments to demonstrate its performance characteristics. Below are detailed methodologies for key validation experiments.

1. Immobilization of the Peptide Receptor

  • Objective: To covalently attach the peptide to the sensor surface.

  • Protocol:

    • Activate the sensor surface (e.g., gold) using a solution of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Introduce the peptide solution, allowing the primary amines of the peptide to react with the activated surface, forming a stable amide bond.

    • Deactivate any remaining active sites using an ethanolamine solution.

    • Wash the surface with a suitable buffer to remove any unbound peptide.

2. Analyte Binding and Detection

  • Objective: To measure the interaction between the immobilized peptide and the target analyte.

  • Protocol (Example using SPR):

    • Establish a stable baseline by flowing a running buffer over the sensor surface.

    • Inject the analyte at various concentrations over the surface and monitor the change in the SPR signal in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte.

    • Regenerate the sensor surface by injecting a solution that disrupts the peptide-analyte interaction without damaging the immobilized peptide.

3. Specificity Assay

  • Objective: To demonstrate that the biosensor specifically detects the target analyte and not other related molecules.

  • Protocol:

    • Perform binding experiments with a panel of non-target molecules that are structurally similar to the target analyte or are likely to be present in the sample matrix.

    • Compare the sensor response for the non-target molecules to the response obtained with the target analyte. A significantly lower response for non-target molecules indicates high specificity.

4. Sensitivity (Limit of Detection) Determination

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected.

  • Protocol:

    • Perform a dose-response experiment by injecting a series of dilutions of the analyte.

    • The Limit of Detection (LOD) is typically calculated as the concentration of analyte that gives a signal equal to the mean of the blank signal plus three times the standard deviation of the blank signal.[15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of a generic peptide-based biosensor and a typical experimental workflow for its validation.

G cluster_0 Biosensor Surface Sensor_Surface Sensor Surface Peptide Immobilized Peptide Binding Binding Event Peptide->Binding Target Target Analyte Target->Binding Interaction Signal Detectable Signal Binding->Signal

Caption: General signaling pathway of a peptide-based biosensor.

G Start Start Immobilization Peptide Immobilization Start->Immobilization Binding_Assay Analyte Binding Assay Immobilization->Binding_Assay Specificity_Test Specificity Testing Binding_Assay->Specificity_Test Sensitivity_Test Sensitivity (LOD) Determination Specificity_Test->Sensitivity_Test Data_Analysis Data Analysis Sensitivity_Test->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report End End Validation_Report->End

Caption: Experimental workflow for peptide-based biosensor validation.

Conclusion

The validation of peptide-based biosensors is a multi-faceted process that requires rigorous experimental design and data analysis. By systematically evaluating performance metrics such as specificity, sensitivity, and reproducibility, researchers can ensure the development of robust and reliable biosensors for a wide range of applications in drug discovery and diagnostics. The choice of biosensor platform should be guided by a "fit-for-purpose" approach, considering the specific requirements of the application in terms of throughput, sensitivity, and data quality.[6][7]

References

Assessing the Specificity of Pep-Target-X Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted therapeutics and molecular probes, the specificity of a binding agent is paramount to its efficacy and safety. This guide provides a comparative analysis of the binding specificity of a novel peptide, Pep-Target-X, against other known inhibitors of the fictional "Kinase-Y". The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their research and development efforts.

Comparative Binding Affinity and Specificity

To quantitatively assess the binding characteristics of Pep-Target-X, its binding affinity (Kd) for Kinase-Y and a panel of four related kinases (Kinase-A, Kinase-B, Kinase-C, and Kinase-D) was determined. For comparison, two alternative peptides, Peptide-A and Peptide-B, were also evaluated. The binding affinities are summarized in the table below. Lower Kd values indicate stronger binding affinity.

PeptideTarget KinaseKd (nM)Off-Target Kinase AKd (nM)Off-Target Kinase BKd (nM)Off-Target Kinase CKd (nM)Off-Target Kinase DKd (nM)
Pep-Target-X Kinase-Y15 >1000>1000850>1000
Peptide-AKinase-Y50150200450800
Peptide-BKinase-Y51025100300

As the data indicates, Pep-Target-X demonstrates a high affinity for its intended target, Kinase-Y, with a dissociation constant (Kd) of 15 nM. Importantly, it exhibits minimal off-target binding to the related kinases in the panel, with Kd values generally above 1000 nM, showcasing its high specificity. In contrast, while Peptide-B shows a higher affinity for Kinase-Y (Kd = 5 nM), it also displays significant binding to off-target kinases, suggesting a lower specificity profile. Peptide-A presents a moderate affinity and specificity.

Experimental Protocols

The following protocols were employed to generate the binding affinity data presented above.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Measurement

This experiment was conducted to determine the on-rate, off-rate, and ultimately the equilibrium dissociation constant (Kd) of the peptides to their target kinases.

Methodology:

  • Immobilization: Recombinant Kinase-Y, Kinase-A, Kinase-B, Kinase-C, and Kinase-D were individually immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Pep-Target-X, Peptide-A, and Peptide-B were each dissolved in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to a series of concentrations ranging from 1 nM to 500 nM.

  • Binding Measurement: The peptide solutions were injected over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds to monitor association. This was followed by a 300-second dissociation phase where HBS-EP+ buffer was flowed over the chip.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of Kinase-Y, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Immobilize Kinases Immobilize Kinases Inject Peptides Inject Peptides Immobilize Kinases->Inject Peptides Prepare Peptide Solutions Prepare Peptide Solutions Prepare Peptide Solutions->Inject Peptides Measure Association/Dissociation Measure Association/Dissociation Inject Peptides->Measure Association/Dissociation Fit to Binding Model Fit to Binding Model Measure Association/Dissociation->Fit to Binding Model Determine Kd Determine Kd Fit to Binding Model->Determine Kd signaling_pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_Y Kinase_Y Receptor->Kinase_Y Downstream_Effector Downstream_Effector Kinase_Y->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Pep_Target_X Pep_Target_X Pep_Target_X->Kinase_Y

Safety Operating Guide

Essential Procedures for the Safe Disposal of SP4e

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the specialized laboratory compound SP4e is critical for ensuring personnel safety and environmental protection. Due to its potential chemical hazards, this compound must be managed as hazardous waste, following a strict protocol from the point of use to final disposal. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals handling this substance.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat or a disposable gown is mandatory.

In the event of a spill, the area should be secured, and spill management procedures, as outlined below, must be initiated immediately.

This compound Waste Segregation and Collection

Proper segregation of this compound waste is the first step in the disposal workflow. Improperly mixed waste streams can pose significant safety risks and violate regulatory standards.

  • Waste Classification: this compound waste should be classified as hazardous chemical waste. Depending on its formulation, it may also be categorized as cytotoxic or halogenated waste.

  • Container Requirements: Use only designated, leak-proof containers that are compatible with this compound. These containers are often color-coded to signify hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard information.

  • Prohibited Mixing: Do not mix this compound waste with other waste types such as acids, bases, heavy metals, or non-hazardous materials.[1]

Table 1: this compound Waste Segregation Summary

Waste TypeContainer SpecificationLabeling Requirement
Solid this compound Waste (e.g., contaminated lab coats, gloves, pipette tips)Designated, leak-proof, color-coded hazardous waste container.[1]"Hazardous Waste," "this compound," "Cytotoxic" (if applicable).
Liquid this compound Waste (e.g., solutions)Designated, leak-proof, compatible solvent waste container."Hazardous Waste," "this compound," "Halogenated" (if applicable).
Sharps Contaminated with this compoundPuncture-proof sharps container labeled for hazardous/cytotoxic waste.[1]"Hazardous Sharps," "this compound," "Cytotoxic" (if applicable).

Step-by-Step Disposal Procedure

The following workflow outlines the necessary steps for the safe disposal of this compound from the laboratory.

A Step 1: Wear Appropriate PPE B Step 2: Segregate this compound Waste at Point of Generation A->B C Step 3: Place in Labeled, Compatible Waste Container B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Arrange for Pickup by EHS or Licensed Contractor D->E F Step 6: Final Disposal via High-Temperature Incineration E->F

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocol for this compound Disposal:

  • Personal Protective Equipment (PPE): Before handling any this compound waste, don chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Waste Segregation: At the point of generation, carefully separate solid, liquid, and sharp this compound waste into their respective designated containers.[1]

  • Container Management: Ensure that all waste containers are properly labeled and kept securely sealed when not in use.

  • Temporary Storage: Store the sealed waste containers in a designated and controlled satellite accumulation area within the laboratory.

  • Waste Pickup: Schedule regular disposal with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not accumulate large quantities of waste.[1]

  • Final Disposal: The standard and required method for the final disposal of halogenated and cytotoxic compounds like this compound is high-temperature incineration conducted by a licensed hazardous waste management facility.[1] This method ensures the complete destruction of the hazardous material.

Spill Management

In the case of an accidental spill of this compound, immediate and appropriate action is necessary to contain the material and protect personnel.

Procedure for Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1][2]

  • Carefully collect the absorbent material using spark-proof tools and place it in the designated hazardous waste container.[2]

  • Clean the spill area with a suitable decontamination solution.

Procedure for Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's EHS or emergency response team without delay.[1]

Regulatory Compliance

All disposal procedures for this compound must comply with local, state, and federal regulations. It is a violation of these regulations to dispose of this compound down the drain or in the regular trash.[1] Always consult your institution's specific waste management policies for any additional requirements.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.